CAS Registry Numbers: 889359-59-5 (Free Base) | 889214-85-1 (Hydrochloride) Executive Summary 3-Amino-1-phenyl-2-azetidinone represents a critical scaffold in the design of monocyclic -lactam antibiotics (monobactams) an...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Registry Numbers: 889359-59-5 (Free Base) | 889214-85-1 (Hydrochloride)
Executive Summary
3-Amino-1-phenyl-2-azetidinone represents a critical scaffold in the design of monocyclic
-lactam antibiotics (monobactams) and serine protease inhibitors. Unlike the fused bicyclic systems found in penicillins and cephalosporins, this monocyclic core relies heavily on ring strain and N1/C3 substitution patterns to modulate chemical reactivity and biological affinity.
This guide details the chemical informatics, validated synthetic protocols, and reactivity profiles of the 3-amino-1-phenyl-2-azetidinone core. It addresses the specific challenges of synthesizing C4-unsubstituted
-lactams and provides a roadmap for their utilization in peptidomimetic drug discovery.
Chemical Identity & Informatics
The precise identification of this scaffold is crucial, as literature often conflates the core structure with its C4-substituted derivatives (e.g., 4-phenyl or 4-styryl analogs). The data below refers specifically to the C4-unsubstituted parent compound.
Physicochemical Profile
Property
Specification
IUPAC Name
3-Amino-1-phenylazetidin-2-one
CAS (Free Base)
889359-59-5
CAS (HCl Salt)
889214-85-1
Molecular Formula
Molecular Weight
162.19 g/mol
H-Bond Donors/Acceptors
1 / 2
Topological Polar Surface Area
46.3
Stability
Hygroscopic; susceptible to hydrolytic ring opening at pH > 8.0
Synthetic Methodology: The Staudinger Protocol
The most robust route to 3-amino-1-phenyl-2-azetidinone is the Staudinger Ketene-Imine Cycloaddition . Direct synthesis of the free amine is generally avoided due to side reactions; instead, the Azido-Ketene Route is preferred, yielding a stable intermediate that is subsequently reduced.
Challenge: The Unstable Imine
A critical hurdle in synthesizing the C4-unsubstituted core is the instability of
-methyleneaniline (the required imine formed from aniline and formaldehyde), which rapidly trimerizes to 1,3,5-triphenylhexahydro-1,3,5-triazine. The protocol below utilizes the triazine as an in situ source of the imine.
Validated Protocol
Phase 1: Cycloaddition (Formation of 3-Azido Intermediate)
Preparation: Dissolve 1,3,5-triphenylhexahydro-1,3,5-triazine (10 mmol equiv. of monomeric imine) in anhydrous DCM under
atmosphere.
Activation: Cool the solution to -78°C. Add
(1.2 equiv).
Addition: Dropwise add azidoacetyl chloride (1.1 equiv) over 30 minutes. The base generates azidoketene in situ.
Cyclization: Allow the mixture to warm to room temperature over 12 hours. The triazine dissociates to the reactive imine species, which undergoes [2+2] cycloaddition with the ketene.
Workup: Wash with dilute HCl, saturated
, and brine. Dry over and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc) yields 3-azido-1-phenyl-2-azetidinone .
Phase 2: Staudinger Reduction (Azide to Amine)
Reagents: Triphenylphosphine (
), THF, .
Reaction: Dissolve the 3-azido intermediate in THF. Add
(1.1 equiv) at room temperature. Evolution of gas indicates formation of the phosphazene intermediate.
Hydrolysis: After 2 hours, add
(5 equiv) and heat to 50°C for 3 hours to hydrolyze the phosphazene.
Isolation: Evaporate THF. Acidify with 1M HCl to extract the amine into the aqueous phase (removing
). Basify the aqueous layer with and extract with DCM.
Salt Formation: Treat the organic phase with HCl/Dioxane to precipitate 3-amino-1-phenyl-2-azetidinone hydrochloride (CAS 889214-85-1) .
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the Staudinger synthesis pathway and the divergent reactivity of the core scaffold.
Figure 1: Synthetic workflow from unstable imine precursors to the target amine, including downstream reactivity pathways.
Applications in Drug Discovery[2][3]
Monobactam Antibiotics
The 3-amino-2-azetidinone core mimics the D-alanyl-D-alanine terminus of bacterial peptidoglycan. Acylation of the C3-amino group with complex side chains (e.g., aminothiazole oximes) is required to confer affinity for Penicillin-Binding Proteins (PBPs). The
-phenyl group in this specific CAS entry modulates lipophilicity but is often replaced by sulfonic acid groups (as in Aztreonam) for gram-negative activity.
Serine Protease Inhibition
Derivatives of 3-amino-1-phenyl-2-azetidinone act as "mechanism-based" inhibitors. The active site serine of the protease attacks the
-lactam carbonyl, opening the ring and forming a stable acyl-enzyme complex. The stability of this complex is governed by the electronic nature of the N1-substituent (phenyl ring).
Peptidomimetics
This scaffold serves as a constrained amino acid isostere. By incorporating the 3-amino-2-azetidinone unit into peptide chains, researchers can lock the peptide backbone into specific conformations (
-turns), improving metabolic stability and receptor selectivity.
The Synthesis of Monocyclic β-Lactams from Schiff Bases: A Technical Guide to the Staudinger Cycloaddition
Introduction: The Enduring Significance of the β-Lactam Ring The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the β-Lactam Ring
The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1] Beyond their antibacterial properties, β-lactams serve as versatile synthetic intermediates and have shown potential as anticancer, antiviral, and enzyme-inhibiting agents.[2] The synthesis of monocyclic β-lactams, the simplest class of these crucial heterocycles, remains a topic of intense research. Among the various synthetic strategies, the [2+2] cycloaddition of a ketene with an imine (Schiff base), known as the Staudinger synthesis, stands out as the most versatile and widely employed method for constructing the 2-azetidinone core.[1][3]
Discovered by Hermann Staudinger in 1907, this reaction's true potential was realized decades later with the elucidation of the structure of penicillin.[3] This guide provides an in-depth exploration of the synthesis of monocyclic β-lactams from Schiff bases, with a primary focus on the mechanistic underpinnings, stereochemical control, and practical execution of the Staudinger reaction.
The Staudinger Reaction: A Mechanistic Overview
The Staudinger synthesis is a formal [2+2] cycloaddition that proceeds through a stepwise mechanism rather than a concerted pathway.[4][5] The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the ketene.[3][6] This initial step forms a zwitterionic intermediate, which then undergoes a subsequent, often rate-determining, intramolecular ring closure to yield the four-membered β-lactam ring.[5][7]
The stereochemical outcome of the reaction is determined during this ring-closing step and is a subject of considerable mechanistic discussion.[8] The final cis or trans configuration of the substituents on the β-lactam ring is a result of the competition between direct ring closure of the initially formed zwitterion and its potential isomerization to a more stable conformer before cyclization.[6][8]
Figure 1: Generalized Mechanism of the Staudinger Reaction. The reaction proceeds via a zwitterionic intermediate, with the final stereochemistry determined by the kinetics of ring closure versus isomerization.
Controlling Stereochemistry: The Key to Functional β-Lactams
The relative stereochemistry of the substituents at the C3 and C4 positions of the β-lactam ring is critical for its biological activity.[9] The Staudinger reaction can be directed to favor either the cis or trans diastereomer by carefully selecting the substrates and reaction conditions.
Several factors influence the stereochemical outcome:
Imine Geometry: Generally, (E)-imines tend to produce cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[3]
Substituent Effects: The electronic nature of the substituents on both the ketene and the imine plays a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, leading to a preference for the cis product.[6][8] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the zwitterionic intermediate and favoring the formation of the trans product.[6][8]
Solvent Polarity: The use of polar solvents has been shown to favor the formation of trans-β-lactams.[10]
Order of Reagent Addition: In reactions where the ketene is generated in situ from an acid chloride and a tertiary amine, the order of addition can significantly impact the stereoselectivity. Adding the tertiary amine to a solution of the imine and acid chloride (inverse addition) often favors the trans isomer, whereas the standard addition of the acid chloride to the imine and base mixture tends to yield the cis isomer.[11]
Factor
Condition Favoring cis-Isomer
Condition Favoring trans-Isomer
Causality
Imine Geometry
(E)-Imine
(Z)-Imine
The initial geometry of the imine influences the conformation of the zwitterionic intermediate.[3]
Ketene Substituent
Electron-donating
Electron-withdrawing
Electron-donating groups accelerate direct ring closure, while withdrawing groups slow it, allowing for isomerization.[6][8]
Imine Substituent
Electron-withdrawing
Electron-donating
Electron-withdrawing groups on the imine also favor a faster ring closure.[6][8]
Solvent
Non-polar solvents
Polar solvents
Polar solvents can stabilize the charge separation in the zwitterionic intermediate, potentially favoring the pathway to the more thermodynamically stable trans product.[10]
Reagent Addition
Standard addition (acid chloride to imine/base)
Inverse addition (base to imine/acid chloride)
The order of addition can influence the concentration and reactivity of the ketene, affecting the reaction pathway.[11]
Table 1: Factors Influencing the Stereochemical Outcome of the Staudinger Reaction.
Experimental Protocols
A successful Staudinger synthesis relies on two key stages: the preparation of the Schiff base and the cycloaddition reaction itself. Ketenes are generally unstable and are therefore generated in situ.[4]
Part 1: Synthesis of Schiff Base (Imine)
This protocol describes a general procedure for the condensation of an aromatic aldehyde with a primary amine.
Materials:
Aromatic aldehyde (1.0 eq)
Primary amine (1.0 eq)
Absolute Ethanol
Glacial Acetic Acid (catalytic amount)
Procedure:
In a round-bottom flask, dissolve the aromatic aldehyde in a minimal amount of absolute ethanol with stirring.[12]
In a separate beaker, dissolve an equimolar amount of the primary amine in absolute ethanol.[12]
Slowly add the amine solution to the aldehyde solution at room temperature.[12]
Add a few drops of glacial acetic acid to catalyze the reaction.[2]
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6][12]
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.[12]
Isolate the solid product by vacuum filtration, washing with a small amount of cold ethanol.[12]
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[12]
Part 2: Staudinger [2+2] Cycloaddition
This protocol outlines the synthesis of a β-lactam from a pre-formed Schiff base and a ketene generated in situ from an acid chloride.
In a separate dropping funnel, prepare a solution of the acyl chloride in anhydrous dichloromethane.
Add the acyl chloride solution dropwise to the stirred Schiff base solution over 30 minutes, maintaining the temperature at 0°C.[5][11]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[13]
Once the reaction is complete, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.[5]
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.[13]
Purify the crude β-lactam by column chromatography or recrystallization to yield the final product.
Figure 2: Experimental Workflow for β-Lactam Synthesis. A two-part process involving the initial synthesis of the Schiff base followed by the Staudinger cycloaddition.
Modern Variations and Asymmetric Synthesis
The classical Staudinger reaction has been the subject of numerous modifications to improve its efficiency, scope, and stereocontrol.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields.[8][11] This technique is particularly effective for reactions involving polar solvents that efficiently absorb microwave energy.[8]
Asymmetric Synthesis: The demand for enantiomerically pure β-lactams has driven the development of asymmetric variants of the Staudinger reaction. High levels of stereocontrol can be achieved by employing chiral auxiliaries on either the ketene or the imine component.[4] For instance, imines derived from chiral amines or aldehydes can induce high diastereoselectivity in the cycloaddition with achiral ketenes.[10][13]
Conclusion
The Staudinger ketene-imine cycloaddition remains a powerful and indispensable tool for the synthesis of monocyclic β-lactams. Its continued relevance is a testament to its versatility and the robustness of the reaction. A thorough understanding of the underlying mechanism and the factors that govern its stereochemical outcome allows researchers to rationally design synthetic routes to a vast array of structurally diverse β-lactams. As the quest for new therapeutic agents continues, the creative application and further refinement of this classic reaction will undoubtedly play a pivotal role in the future of drug discovery and development.
References
Staudinger synthesis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
France, S. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
Kaur, N., et al. (n.d.). Recent advances in β-lactam chemistry. Academia.edu. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]
Pala, F., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 20(10), 17879-17947.
Alam, S., et al. (2016). POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. RASAYAN Journal of Chemistry, 9(2), 101-111.
Koprivanac, N., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 134.
Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069.
Jarrahpour, A., et al. (2005). Asymmetric Synthesis of a New Monocyclic β-Lactam as a potential biological active compound. Molecular Diversity, 9(4), 341-344.
Jarrahpour, A., et al. (2007). Asymmetric Synthesis Antimicrobial Activity of Some New Mono Bicyclic β-Lactams. Molecules, 12(1), 1-11.
D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition. Comprehensive Organic Synthesis II, 4, 1165-1215.
Filatov, V. E., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22883-22892.
Jana, A., & Ali, A. (2021). Recent Advances in beta-Lactam Synthesis. Asian Journal of Organic Chemistry, 10(11), 2846-2863.
Banik, B. K. (2007). Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for. Walsh Medical Media.
Jain, S., & Vanka, K. (2020). The Effect of Solvent-Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8019-8028.
Xu, J. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC, 2009(9), 21-44.
Architecting the Next Generation of Antimicrobials: A 2025 Technical Guide to Novel Beta-Lactam Therapeutics
Executive Summary As a Senior Application Scientist navigating the 2025 antimicrobial landscape, it is evident that the evolutionary arms race between structural drug design and bacterial resistance mechanisms has reache...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the 2025 antimicrobial landscape, it is evident that the evolutionary arms race between structural drug design and bacterial resistance mechanisms has reached a critical inflection point. The traditional beta-lactam scaffold—once the undisputed cornerstone of infectious disease management—is increasingly compromised by a diverse array of beta-lactamases[1]. This whitepaper dissects the mechanistic rationale, recent 2024–2025 regulatory approvals, and rigorous validation protocols defining the modern beta-lactam and beta-lactamase inhibitor (BL/BLI) arsenal.
Section 1: The Mechanistic Imperative: Overcoming Enzymatic Degradation
Beta-lactam antibiotics exert their bactericidal effect by covalently binding to Penicillin-Binding Proteins (PBPs), thereby halting peptidoglycan cross-linking and inducing bacterial lysis[2]. However, Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacterales) have evolved sophisticated defense networks. The primary resistance modality is the production of beta-lactamases, which hydrolyze the beta-lactam ring and render the drug inert[3].
To counter this, modern pharmacology relies on competitive and irreversible Beta-Lactamase Inhibitors (BLIs). Unlike legacy inhibitors (such as clavulanate or tazobactam), the 2025 vanguard utilizes non-beta-lactam scaffolds to avoid inducing resistance while providing broader coverage:
Diazabicyclooctanes (DBOs) : Molecules like Avibactam and Relebactam covalently and reversibly acylate serine beta-lactamases (Ambler Classes A, C, and some D)[4].
Cyclic Boronates : Vaborbactam is designed specifically to mimic the transition state of serine carbapenemase hydrolysis, offering robust, targeted protection against KPC-producing strains[4].
Mechanistic pathway of beta-lactamase hydrolysis and targeted inhibition by novel BLIs.
Section 2: The 2024-2025 Vanguard: Structural Innovations
The past 24 months have yielded unprecedented breakthroughs in targeted BL/BLI combinations. The causality behind these specific pairings is rooted in complementary enzymatic coverage designed to outmaneuver multidrug-resistant (MDR) superbugs.
Aztreonam-Avibactam (ATM-AVI)
Approved by the FDA in February 2025 for complicated intra-abdominal infections (cIAIs), this combination represents a masterclass in rational drug design[5].
The Causality : Aztreonam (a monobactam) naturally resists hydrolysis by Metallo-Beta-Lactamases (MBLs like NDM or VIM) but is easily destroyed by ESBLs and KPCs[5]. By pairing it with Avibactam (which potently inhibits ESBLs and KPCs but not MBLs), the combination achieves near-universal coverage against carbapenem-resistant Gram-negative bacteria[4].
Cefepime-Enmetazobactam
Approved by the FDA in February 2024 for complicated urinary tract infections (cUTIs) and in Europe for hospital-acquired pneumonia[6].
The Causality : Enmetazobactam is a novel penicillanic acid sulfone BLI. Its pairing with the 4th-generation cephalosporin cefepime restores potent activity against ESBL-producing Enterobacterales while maintaining cefepime's intrinsic anti-pseudomonal efficacy, offering a critical carbapenem-sparing therapy[6].
Sulbactam-Durlobactam
Targeted specifically at the Acinetobacter baumannii-calcoaceticus complex[6].
The Causality : Sulbactam possesses unique intrinsic bactericidal activity against A. baumannii PBPs, but is frequently degraded by Ambler Class D OXA-enzymes. Durlobactam, a novel DBO, potently inhibits these OXA carbapenemases, shielding sulbactam and restoring its efficacy against carbapenem-resistant A. baumannii (CRAB)[6].
Cefiderocol (Siderophore Cephalosporin)
The Causality : By chelating extracellular ferric iron, cefiderocol exploits the bacteria's own active iron-transport mechanisms to bypass porin channel downregulation. This "Trojan horse" strategy effectively circumvents outer membrane impermeability, delivering the beta-lactam payload directly to the periplasmic space[7].
To facilitate rapid clinical and developmental decision-making, the following table summarizes the quantitative target spectrums and regulatory statuses of the latest beta-lactam therapeutics.
Section 4: Experimental Protocols for BL/BLI Synergy Validation
To ensure trustworthiness and reproducibility in drug development, the following protocol details the self-validating system used to quantify BL/BLI synergy via the Fractional Inhibitory Concentration Index (FICI).
Step-by-step checkerboard assay workflow for validating BL/BLI synergistic efficacy.
Protocol: High-Throughput Checkerboard Assay for BL/BLI Synergy
Objective : To determine the synergistic, additive, or antagonistic effects of a novel BLI when paired with a legacy beta-lactam.
Rationale : A standard Minimum Inhibitory Concentration (MIC) assay cannot capture the dynamic interaction between two molecules. The checkerboard format allows for a two-dimensional concentration gradient, isolating the exact stoichiometric ratio required for optimal enzyme inhibition and PBP binding.
Inoculum Preparation : Isolate clinically relevant MDR Gram-negative strains (e.g., KPC-producing K. pneumoniae). Suspend in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).
Plate Architecture : Utilize a standard 96-well microtiter plate. Dispense serial two-fold dilutions of the Beta-Lactam along the x-axis (Columns 1-10) and the BLI along the y-axis (Rows A-G).
Inoculation & Incubation : Add 50 µL of the bacterial suspension to each well. Include a positive growth control (Row H, Column 11) and a sterile broth negative control (Row H, Column 12) to self-validate the assay's sterility and viability. Incubate at 37°C for 18-24 hours under aerobic conditions.
Spectrophotometric Analysis : Measure optical density (
). The MIC is defined as the lowest concentration exhibiting complete visual growth inhibition.
FICI Calculation :
Interpretation: FICI ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 1 indicates Additivity; 1 < FICI < 4 indicates Indifference; FICI ≥ 4 indicates Antagonism.
Section 5: Strategic Outlook & Antimicrobial Stewardship
The deployment of advanced agents like Aztreonam-Avibactam must be tightly regulated through rigorous antimicrobial stewardship programs. Overuse risks the rapid selection of novel resistance phenotypes, such as PBP3 mutations or the emergence of DBO-resistant beta-lactamase variants[3]. Looking beyond 2025, future pipeline research is heavily pivoting toward bis-beta-lactams (symmetrical dimers capable of simultaneously binding two mutated PBPs) and advanced polymer inclusion nano-complexes for highly targeted, localized drug delivery[3].
References
Tayeb et al. (2025). Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. Dove Medical Press / NIH. Available at:[Link]
MDPI. (2025). Beta-Lactam Antibiotics Evolution, Mechanisms, and Modern Applications. ResearchGate. Available at: [Link]
IJCSRR. (2024). Extended Spectrum β-Lactamase: Tackling Antibiotic Resistance and Overcoming Treatment Challenges. Available at:[Link]
NIH / PMC. (2025). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. Available at: [Link]
Karaiskos I, et al. (2025). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. MDPI Antibiotics. Available at: [Link]
AAP Publications. (2024). Choosing Among Antibiotics Within a Class: β-Lactams and β-Lactamase Inhibitors, Macrolides, Aminoglycosides, and Fluoroquinolones. Available at: [Link]
IDSE. (2025). Rearming Beta-Lactams: A Focus on Aztreonam-Avibactam and Metallo-Beta-Lactamases. Infectious Disease Special Edition. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
The
-Lactam Scaffold: 3-Amino-1-Phenylazetidin-2-One
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The molecule 3-amino-1-phenylazetidin-2-one represents a critical pharmacophore in the
-lactam class. Unlike traditional penicillin or cephalosporin bicyclic systems, this monocyclic scaffold (monobactam) offers a versatile template for peptidomimetic drug design. Its structural rigidity, combined with the electronic modulation of the -phenyl group and the functionalizable C3-amino handle, makes it a privileged structure for developing serine protease inhibitors , cholesterol absorption inhibitors (e.g., ezetimibe analogs), and N-acylethanolamine acid amidase (NAAA) inhibitors .
This guide provides a rigorous analysis of its physicochemical properties, synthetic architecture via the Staudinger cycloaddition, and its application in modern medicinal chemistry.
Chemo-Metric Profile & Physicochemical Identity
The following data establishes the baseline identity for 3-amino-1-phenylazetidin-2-one. Researchers should note that the C3-amino group renders the molecule basic, while the
-lactam ring introduces strain-driven electrophilicity.
Table 1: Molecular Specifications
Property
Value / Descriptor
IUPAC Name
3-amino-1-phenylazetidin-2-one
Molecular Formula
Molecular Weight
162.19 g/mol
Monoisotopic Mass
162.079 g/mol
Core Scaffold
Monocyclic -lactam (Azetidin-2-one)
Key Substituents
N1: Phenyl group (aromatic modulator)C3: Primary Amine (nucleophilic handle)
Hydrogen Bond Donors
1 (Primary Amine)
Hydrogen Bond Acceptors
2 (Carbonyl Oxygen, Amine Nitrogen)
Predicted LogP
~0.7 - 1.2 (Modulated by N-phenyl lipophilicity)
Synthetic Architecture: The Staudinger Protocol
The most authoritative method for constructing the 3-amino-1-phenylazetidin-2-one core is the Staudinger Ketene-Imine Cycloaddition . This [2+2] cycloaddition is preferred over ester enolate condensation due to its stereochemical control and mild conditions.
Mechanistic Pathway
The reaction proceeds via the in situ generation of a ketene from an activated acid chloride, followed by a nucleophilic attack by the imine (Schiff base) to form a zwitterionic intermediate. This intermediate undergoes conrotatory ring closure to yield the
-lactam.
To introduce the C3-amino group, a "masked" amine source is required. Phthalimidoacetyl chloride is the standard reagent, serving as the ketene precursor. The phthalimide group protects the amine during cyclization and controls stereochemistry (often favoring cis-adducts via steric repulsion).
The following diagram illustrates the reaction logic from precursors to the deprotected scaffold.
Figure 1: The Staudinger synthesis pathway.[1] The reaction utilizes a phthalimido-protected ketene to introduce the masked amino group at C3, ensuring stability during the ring-closing step.
Experimental Protocol (Standardized)
Objective: Synthesis of 3-amino-1-phenylazetidin-2-one via phthalimido-protection.
Reagents:
Aniline (1.0 eq)
Paraformaldehyde (or specific aldehyde for C4-substitution)
Phthalimidoacetyl chloride (1.2 eq)
Triethylamine (
) (2.5 eq)
Dichloromethane (DCM, anhydrous)
Hydrazine hydrate (
)
Step-by-Step Methodology:
Imine Formation:
Dissolve aniline (10 mmol) in anhydrous DCM (20 mL).
Add paraformaldehyde (10 mmol equivalent) and
(drying agent).
Stir at room temperature (RT) for 4–6 hours. Filter off
to obtain the N-methylenebenzenamine solution (freshly prepared).
Cycloaddition (The Staudinger Step):
Cool the imine solution to 0°C under
atmosphere.
Add triethylamine (25 mmol).
Dropwise add a solution of phthalimidoacetyl chloride (12 mmol) in DCM over 30 minutes. Critical: Control exotherm to prevent polymerization.
Allow the mixture to warm to RT and stir overnight (12–15 hours).
Workup: Wash with
(sat. aq.), water, and brine. Dry over .[2] Concentrate in vacuo.[2]
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to isolate the 3-phthalimido-
-lactam.
Deprotection (Unmasking the Amine):
Dissolve the protected intermediate in Ethanol/DCM (3:1).
Add hydrazine hydrate (3.0 eq).
Stir at RT for 2–4 hours (monitoring by TLC for disappearance of starting material).
Filter the phthalhydrazide byproduct (white solid).
Concentrate the filtrate to yield the crude 3-amino-1-phenylazetidin-2-one .
Mechanistic Utility in Drug Design
The 3-amino-1-phenylazetidin-2-one scaffold is rarely a final drug but rather a high-value intermediate or pharmacophore . Its utility is driven by three specific mechanisms:
Serine Protease Inhibition (Acylation)
The
-lactam ring is inherently strained. In the presence of serine proteases (e.g., elastase, -lactamases), the active site serine hydroxyl attacks the carbonyl carbon (C2) of the lactam.
Mechanism: Ring opening results in the formation of a stable acyl-enzyme complex.
Role of C3-Amino: This group allows for the attachment of electron-withdrawing groups (acyl chains, sulfonamides) that tune the reactivity of the carbonyl, making it a "suicide substrate" for specific enzymes.
NAAA Inhibition (Anti-inflammatory)
Recent studies (Fiasella et al., 2014) have identified 3-aminoazetidin-2-ones as potent inhibitors of N-acylethanolamine acid amidase (NAAA) .[3]
Target: NAAA hydrolyzes palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[3]
Effect: Inhibiting NAAA elevates PEA levels, reducing pain and inflammation. The 3-amino-
-lactam core mimics the transition state of the PEA hydrolysis.
Cytotoxicity (Tubulin Polymerization)
Derivatives where the N1-phenyl and C4 positions are substituted with specific aryl groups (resembling Combretastatin A4) have shown significant antiproliferative activity against colorectal cancer lines (Tripodi et al., 2018). The
-lactam ring acts as a rigid linker, orienting the aryl rings to bind to the colchicine site of tubulin.
References
Singh, G. S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic
-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
Fiasella, A., et al. (2014).[3] 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration.[3] ChemMedChem. [Link]
Tripodi, F., et al. (2018).[4] Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm. [Link]
PubChem. (2025).[5] Compound Summary: 3-Amino-1-phenylazetidin-2-one derivatives (Data Source). National Library of Medicine. [Link]
Organic Reactions. (2004). The Staudinger Synthesis of
Engineering Ezetimibe Bioisosteres: A Technical Guide to 3-Amino-1-phenylazetidin-2-one Analogs
Executive Summary Ezetimibe represents a paradigm shift in lipid-lowering therapy, functioning as a potent, selective inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter. The core pharmacophore respo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ezetimibe represents a paradigm shift in lipid-lowering therapy, functioning as a potent, selective inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter. The core pharmacophore responsible for this activity is the highly constrained azetidin-2-one (β-lactam) ring. While the clinical entity features a 3-(3-hydroxypropyl) side chain, the development of 3-amino-1-phenylazetidin-2-one analogs has emerged as a critical strategy for synthesizing novel bioisosteres and advanced intermediates.
This whitepaper provides an in-depth mechanistic and synthetic analysis of these amino-β-lactam derivatives. By replacing the C-3 carbon-linked side chain with an amino group, researchers can unlock divergent synthetic pathways, optimize pharmacokinetic profiles, and even repurpose the scaffold for novel therapeutic targets.
Mechanistic Rationale and Structural Biology
The azetidin-2-one ring is a privileged structural motif in medicinal chemistry [1]. Its rigid, four-membered architecture precisely orients the N-1, C-3, and C-4 substituents to maximize complementary interactions within the binding pockets of target proteins.
Bioisosterism in NPC1L1 Inhibition
In the context of cholesterol absorption inhibitors, the stereochemistry and electronic properties of the C-3 substituent are paramount. Bioisosteric replacement of the native C-3 side chain with an amino group yields trans-(3R,4R)-amino-β-lactam derivatives that maintain potent hNPC1L1 inhibitory activity while offering new vectors for structural optimization [2].
The introduction of the C-3 heteroatom alters the molecule's topological polar surface area (tPSA) and hydrogen-bonding capacity. This modification allows for the rapid generation of amide or peptide libraries, enabling fine-tuning of lipophilicity to prevent systemic absorption—a desirable trait for drugs targeting the intestinal lumen.
Beyond Cholesterol: Protease Inhibition
The versatility of the 3-amino-1-phenylazetidin-2-one scaffold extends beyond lipid management. The primary amine at the C-3 position serves as an ideal attachment point for peptide sequences. Recently, this scaffold has been successfully repurposed to develop potent peptide-β-lactam inhibitors targeting flaviviral NS2B-NS3 proteases, such as those found in Dengue and West Nile viruses [3].
Mechanism of action for azetidin-2-one bioisosteres targeting the NPC1L1 cholesterol transporter.
Quantitative Pharmacological Profiling
The substitution of the C-3 position heavily influences both the efficacy and the toxicity of the resulting analogs. Table 1 summarizes the comparative in vitro profiles of standard ezetimibe against representative 3-amino bioisosteres.
Table 1: Comparative In Vitro Efficacy of Ezetimibe vs. 3-Amino Analogs
Compound Class
C-3 Substituent
C-4 Stereochemistry
hNPC1L1 Inhibition (Relative)
Cytotoxicity (CC₅₀ in MDCKII)
Ezetimibe (Standard)
(3S)-3-(4-fluorophenyl)-3-hydroxypropyl
(4S)-4-(4-hydroxyphenyl)
++++
> 100 µM
trans-Amino-β-lactam Core
(3R)-Amino (-NH₂)
(4R)-4-(4-hydroxyphenyl)
+++
> 100 µM
Amide Bioisostere
(3R)-Amide derivative
(4R)-4-(4-hydroxyphenyl)
++++
> 100 µM
Peptide-β-lactam
(3R)-Peptide conjugate
(4R)-Aryl
N/A (Protease Target)
Variable
Data synthesized from foundational bioisostere screening, demonstrating that the 3-amino modification preserves the low cytotoxicity profile while maintaining target engagement [2].
Stereoselective Synthetic Methodologies
The construction of the highly strained β-lactam ring requires precise stereocontrol. The most robust method for synthesizing 3-amino-1-phenylazetidin-2-one analogs is the Staudinger cycloaddition —a[2+2] ketene-imine cycloaddition.
Causality in Experimental Design
Protecting Group Strategy: The choice of the N-protecting group on the ketene precursor dictates the downstream deprotection conditions. While phthalimide is classical, its removal requires harsh hydrazinolysis which can inadvertently open the β-lactam ring. Modern protocols favor tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which can be cleaved under mild acidic or hydrogenolytic conditions, respectively [1].
Stereocontrol: The diastereoselectivity (cis vs. trans) is governed by the relative rates of conrotatory ring closure of the zwitterionic intermediate. The use of Lewis acid catalysts, such as Sc(OTf)₃, rigidifies the transition state, strongly favoring the trans configuration required for ezetimibe-like biological activity [4].
Workflow for the stereoselective Staudinger synthesis of 3-amino-1-phenylazetidin-2-one analogs.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of trans-(3R,4R)-3-amino-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one incorporates built-in analytical checkpoints.
Phase 1: Imine Synthesis
Reaction: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 4-fluoroaniline (1.05 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ (2.0 eq) as a desiccant. Stir at room temperature for 12 hours under an inert argon atmosphere.
Filtration & Concentration: Filter the mixture through a Celite pad to remove MgSO₄ and concentrate the filtrate in vacuo.
Validation Checkpoint: Perform ¹H NMR analysis of the crude mixture. The disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of the characteristic imine (CH=N) singlet (~8.4 ppm) confirm quantitative conversion.
Phase 2: Staudinger Cycloaddition
Ketene Generation: In a flame-dried flask, dissolve N-Boc-glycyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C. Add triethylamine (3.0 eq) dropwise to generate the ketene in situ.
Cycloaddition: Slowly add a solution of the pre-formed imine (from Phase 1) and a catalytic amount of Sc(OTf)₃ (0.1 eq) in DCM to the reaction mixture. Allow the reaction to slowly warm to room temperature over 16 hours.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Validation Checkpoint: Analyze the isolated product via FT-IR spectroscopy. The presence of a strong, high-frequency carbonyl stretching band at 1745–1755 cm⁻¹ is strictly diagnostic of the highly strained four-membered β-lactam ring.
Phase 3: Deprotection of the 3-Amino Group
Reaction: Dissolve the purified N-Boc-β-lactam in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise (DCM:TFA ratio 4:1). Stir for 2 hours.
Neutralization: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the free amine with ethyl acetate.
Validation Checkpoint: Perform LC-MS analysis. A mass shift corresponding to the exact loss of the Boc group (-100 Da) alongside the appearance of a primary amine double-peak in the IR spectrum (~3300 cm⁻¹) validates the successful generation of the free 3-amino-1-phenylazetidin-2-one intermediate.
References
Title: Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry
Source: mdpi.com
URL:[Link]
Title: Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes | Journal of Medicinal Chemistry - ACS Publications
Source: acs.org
URL:[Link]
Title: Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor | The Journal of Organic Chemistry - ACS Publications
Source: acs.org
URL:[Link]
Protocols & Analytical Methods
Method
Staudinger cycloaddition protocol for 3-amino-beta-lactams
Application Note: Staudinger Cycloaddition Protocol for 3-Amino- -Lactams[1][2][3][4] Abstract The 3-amino- -lactam scaffold is the structural core of monobactam antibiotics (e.g., Aztreonam) and a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Staudinger Cycloaddition Protocol for 3-Amino-
-Lactams[1][2][3][4]
Abstract
The 3-amino-
-lactam scaffold is the structural core of monobactam antibiotics (e.g., Aztreonam) and a critical intermediate for carbapenems and cephalosporins. While various synthetic routes exist, the Staudinger ketene-imine cycloaddition remains the most versatile method for constructing the azetidin-2-one ring. This guide details the synthesis of 3-amino--lactams via two primary precursor routes: the Phthalimido route (robust, crystalline intermediates) and the Azido route (atom-economical, requires safety protocols). We provide optimized protocols for controlling the cis/trans diastereoselectivity and subsequent deprotection to the free amine.
The Staudinger synthesis involves the thermal [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (Schiff base).[1]
The Stereoselectivity Paradox
The reaction proceeds via a zwitterionic intermediate, not a concerted pericyclic process. The stereochemical outcome (cis vs. trans) is dictated by the competition between direct ring closure and isomerization of the zwitterion.[2][3][4][5]
Electronic Effect: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the kinetic cis product.[3][4][5]
Steric/Thermal Effect: Bulky substituents or higher temperatures favor isomerization to the thermodynamically stable trans zwitterion before closure.
Diagram 1: Mechanistic Pathway & Stereocontrol
(Graphviz visualization of the reaction divergence)
Caption: Bifurcation of the Staudinger reaction pathway. Kinetic control yields cis-isomers; thermodynamic equilibration leads to trans-isomers.
Strategic Planning: Route Selection
To synthesize a 3-amino-
-lactam, the amino group must be masked during the cycloaddition to prevent side reactions (self-acylation).
Feature
Route A: Phthalimidoacetyl Chloride
Route B: Azidoacetyl Chloride
Precursor Stability
High (Stable solid)
Low (Liquid, potentially explosive)
Atom Economy
Lower (Large protecting group)
High
Stereoselectivity
Often yields trans (due to steric bulk)
Variable (often cis dominant)
Deprotection
Hydrazine (Harsh) or Methylhydrazine
Staudinger Reduction (Mild, Neutral)
Recommended For
Scale-up, robust purification, beginners
Complex substrates, acid/base sensitive targets
Detailed Protocol A: The Phthalimido Route
Standard method for robust synthesis of 3-phthalimido-
-lactams followed by deprotection.
Reagents
Component A (Ketene Precursor): Phthalimidoacetyl chloride (1.2 equiv).
Component B (Imine): Pre-formed aldimine (1.0 equiv).
Base: Triethylamine (Et
N) (2.5 - 3.0 equiv).
Solvent: Anhydrous Dichloromethane (DCM).
Deprotection Agent: Hydrazine hydrate or Ethylenediamine.
Step-by-Step Methodology
Phase 1: Cycloaddition
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon/Nitrogen.
Imine Solution: Dissolve the Imine (10 mmol) in anhydrous DCM (40 mL). Cool to 0°C in an ice bath.
Base Addition: Add Et
N (30 mmol) to the imine solution. Stir for 10 minutes.
Critical Step: Add this solution dropwise to the reaction mixture over 30–45 minutes. Slow addition keeps the ketene concentration low, minimizing dimerization.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir overnight (12–15 hours).
Monitoring: Check TLC for disappearance of imine.
Workup:
Wash organic layer with 1N HCl (2 x 30 mL) to remove excess base/amine.
Purification: Recrystallize from Ethanol/Ethyl Acetate or perform Flash Column Chromatography (Hexane:EtOAc).
Phase 2: Deprotection (Phthalimide Cleavage)
Dissolve the 3-phthalimido-
-lactam (1 mmol) in DCM (10 mL).
Add Methylhydrazine (1.5 mmol) (preferred over hydrazine hydrate for milder conditions).
Stir at RT for 2–4 hours. A white precipitate (phthalhydrazide) will form.
Filter off the precipitate.
Concentrate the filtrate to obtain the crude 3-amino-
-lactam.
Detailed Protocol B: The Azido Route
High-efficiency route for sensitive substrates.
Safety Warning
Azidoacetyl chloride is potentially explosive and toxic. It should be generated in situ or handled in solution, never isolated as a neat liquid. Perform all steps behind a blast shield.
To favor cis: Lower temp (-78°C). To favor trans: Reflux in Toluene.
Incomplete Deprotection
Steric hindrance
Switch from Hydrazine hydrate to Methylhydrazine or Ethylenediamine.
References
Staudinger, H. (1907).[8] "Zur Kenntnis der Ketene. Diphenylketen". Justus Liebigs Annalen der Chemie. Link
Jiao, L., et al. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction". Journal of the American Chemical Society.[3][4][9] Link
Banik, B. K., et al. (2018).[10][7] "Stereoselectivity of Phthalimido β-Lactams Formation: Synthesis of 3-Amino β-Lactams Through a Facile Deprotection Reaction". Heterocyclic Letters. Link
Hodous, B. L., & Fu, G. C. (2002). "Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile". Journal of the American Chemical Society.[3][4][9] Link
Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams". Tetrahedron. Link
Navigating the Labyrinth: A Guide to Phthalimido Group Deprotection in β-Lactam Synthesis
Introduction: The Phthalimido Group - A Double-Edged Sword in β-Lactam Chemistry The synthesis of β-lactam antibiotics, a cornerstone of modern medicine, is a testament to the ingenuity of synthetic organic chemistry. Ce...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Phthalimido Group - A Double-Edged Sword in β-Lactam Chemistry
The synthesis of β-lactam antibiotics, a cornerstone of modern medicine, is a testament to the ingenuity of synthetic organic chemistry. Central to many synthetic routes is the use of protecting groups to mask reactive functionalities, and for the crucial amino group at the C3 or C7 position, the phthalimido group has long been a stalwart protector. Its planar structure and electron-withdrawing nature effectively shield the nitrogen atom from unwanted side reactions, allowing for intricate molecular manipulations on the β-lactam core.[1] However, the very stability that makes the phthalimido group an excellent protector also presents a significant challenge: its removal. The deprotection step is a critical juncture in the synthetic pathway, where the robust phthalimide must be cleaved without compromising the integrity of the sensitive and highly strained β-lactam ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methods for phthalimido group deprotection in the context of β-lactam synthesis, offering insights into the underlying mechanisms, detailed protocols, and a comparative analysis to aid in method selection.
The Challenge: Preserving the β-Lactam Core
The inherent strain of the four-membered azetidin-2-one ring makes it susceptible to nucleophilic attack and ring-opening.[2] Consequently, deprotection methods that employ harsh conditions, such as strong acids or bases, are often incompatible with β-lactam substrates. The ideal deprotection strategy must be mild, efficient, and highly selective, leaving the β-lactam and other sensitive functional groups unscathed. This guide will explore the most effective and field-proven techniques to achieve this delicate balance.
Deprotection Methodologies: A Comparative Overview
The choice of deprotection method is dictated by the specific β-lactam substrate, the presence of other functional groups, and the desired scale of the reaction. Here, we delve into the most common and effective methods, examining their mechanisms, advantages, and limitations.
Method
Reagents
Conditions
Advantages
Disadvantages
Ing-Manske Procedure (Hydrazinolysis)
Hydrazine hydrate (N₂H₄·H₂O) or Methylhydrazine (CH₃NHNH₂)
Methanol or Ethanol, Room Temperature to Reflux
High-yielding, widely applicable.
Can lead to β-lactam ring opening, especially with sensitive substrates. Formation of a stable phthalhydrazide byproduct.
Reductive Deprotection
Sodium borohydride (NaBH₄) / Isopropanol, followed by Acetic Acid
Two-stage, one-flask procedure.
Exceptionally mild, near-neutral conditions. Avoids racemization. Suitable for sensitive substrates.
Requires a two-step process.
Amine-Based Deprotection
Ethylenediamine
1,4-Dioxane, Room Temperature
Milder than hydrazine, can be effective for some substrates.
Reaction times can be longer.
The Classic Approach: The Ing-Manske Procedure (Hydrazinolysis)
The most venerable and widely employed method for phthalimide deprotection is the Ing-Manske procedure, which utilizes hydrazine hydrate.[3]
Mechanism of Action: The reaction proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide ring. This is followed by an intramolecular cyclization to form a stable, five-membered phthalhydrazide ring, liberating the desired primary amine.
Expertise in Action: The choice of a mixed solvent system, typically isopropanol and water, is critical for controlling the reducing power of sodium borohydride and achieving the selective partial reduction of the phthalimide. [4]The subsequent cyclization is facilitated by gentle heating in a weakly acidic medium, which is mild enough to preserve the stereochemical integrity of chiral centers, a paramount concern in the synthesis of many β-lactam antibiotics.
[5]
Alternative Amines: The Use of Ethylenediamine
Ethylenediamine offers another alternative to hydrazine for phthalimide deprotection and can be particularly useful for certain β-lactam substrates.
[6]
Mechanism of Action: Similar to hydrazine, ethylenediamine acts as a binucleophile. It attacks the phthalimide carbonyls, leading to the formation of a stable cyclic urea derivative and the release of the primary amine.
Considerations for Use: While often milder than hydrazine, the reaction with ethylenediamine can be slower. The choice of solvent, such as 1,4-dioxane, is important for solubilizing the reactants and facilitating the reaction.
Experimental Protocols: A Practical Guide
Protocol 1: Hydrazinolysis of a 3-Phthalimido-azetidin-2-one (Ing-Manske Procedure)
Dissolve the 3-phthalimido-azetidin-2-one derivative in anhydrous methanol in a round-bottom flask.
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. A white precipitate of phthalhydrazide will form.
[7]4. Cool the reaction mixture in an ice bath and slowly add concentrated HCl to adjust the pH to ~2.
Stir for 5 minutes, then remove the methanol under reduced pressure.
[7][8]6. Partition the residue between water and dichloromethane.
Separate the aqueous layer and wash it with dichloromethane to remove any remaining non-polar impurities.
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~8.
Extract the aqueous layer three times with dichloromethane.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-azetidin-2-one.
Purify the product by column chromatography if necessary.
Protocol 2: Reductive Deprotection of a Phthalimido-β-Lactam using Sodium Borohydride
Materials:
Phthalimido-β-lactam derivative (1 equivalent)
Sodium borohydride (5 equivalents)
Isopropanol
Deionized water
Glacial acetic acid
Dowex 50 (H+) ion-exchange resin
1 M Ammonium hydroxide solution
Round-bottom flask with magnetic stirrer
Heating mantle or oil bath
Procedure:
To a stirred solution of the phthalimido-β-lactam derivative in a mixture of isopropanol and water (typically a 6:1 ratio), add sodium borohydride in portions at room temperature.
[4]2. Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Carefully add glacial acetic acid to the reaction mixture until the effervescence ceases.
Heat the mixture to 80°C for 2 hours to promote cyclization and release of the amine.
[4]5. Cool the reaction mixture to room temperature and load it onto a Dowex 50 (H+) column.
Wash the column with deionized water to remove phthalide and other byproducts.
Elute the desired amino-β-lactam from the column using a 1 M ammonium hydroxide solution.
Lyophilize or carefully concentrate the eluate to obtain the purified product.
Enzymatic Deprotection: A Glimpse into the Future
While less common for the direct cleavage of the phthalimido group from nitrogen in β-lactam synthesis, enzymatic methods are gaining traction in pharmaceutical manufacturing for their high selectivity and mild reaction conditions. Lipases, for instance, have been successfully employed for the hydrolysis of phthalimide-derived esters. [9]The development of novel enzymes or the engineering of existing ones with specific activity towards the N-phthaloyl group could revolutionize this critical deprotection step, offering an even gentler and more environmentally friendly alternative. Further research in this area is warranted to explore the full potential of biocatalysis in β-lactam synthesis.
Conclusion: A Strategic Approach to Amine Liberation
The deprotection of the phthalimido group is a pivotal step in the synthesis of many β-lactam antibiotics. The choice of method requires a careful consideration of the substrate's stability and the potential for side reactions. The classical Ing-Manske procedure with hydrazine remains a powerful tool, while the milder reductive approach with sodium borohydride provides an excellent alternative for sensitive molecules. By understanding the underlying mechanisms and adhering to meticulously designed protocols, researchers can confidently navigate this challenging transformation and successfully unveil the crucial amino functionality en route to novel and life-saving therapeutics.
References
Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. PubMed. Available at: [Link]
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Available at: [Link]
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). Molecules, 27(1), 134. Available at: [Link]
A Comprehensive Review on C-3 Functionalization of β-Lactams. (2020). Mini-Reviews in Medicinal Chemistry, 20(13), 1195-1212. Available at: [Link]
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. Available at: [Link]
Phthalimides. Organic Chemistry Portal. Available at: [Link]
Banik, B. K., et al. (2018). Stereoselectivity of Phthalimido β-Lactams Formation: Synthesis. Heterocyclic Letters, 8(2), 287-295. Available at: [Link]
NaBH4 Phthalimide Deprotection of Amines. Rhodium.ws. Available at: [Link]
This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial research and education use, including for instruction at the authors institution and sharing with colleagues. (2012). Tetrahedron Letters, 53(38), 5131-5134. Available at: [Link]
Kocienski, P. J. (1994). Protecting Groups. Thieme.
Amino Acid-Protecting Groups. Academia.edu. Available at: [Link]
Chapter 8 Amino Protecting Groups. Available at: [Link]
Studies related to penicillins and cephalosporins. Part IV. Synthesis of methyl 7-phthalimido-6,7-trans-DL-cepham-4-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1974, 1947-1951. Available at: [Link]
Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Glen Research. Available at: [Link]
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers in Chemistry, 10, 832368. Available at: [Link]
Phthalimides: developments in synthesis and functionalization. (2024). RSC Advances, 14(33), 23795-23824. Available at: [Link]
Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Semantic Scholar. Available at: [Link]
One-pot synthesis of N-phenyl-3-amino-azetidin-2-one
Application and Protocol Guide Title: A Practical Guide to the One-Pot Synthesis of N-phenyl-3-amino-azetidin-2-one via Staudinger Cycloaddition For Immediate Release Abstract: This document provides a detailed protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Application and Protocol Guide
Title: A Practical Guide to the One-Pot Synthesis of N-phenyl-3-amino-azetidin-2-one via Staudinger Cycloaddition
For Immediate Release
Abstract:
This document provides a detailed protocol and scientific background for the one-pot synthesis of N-phenyl-3-amino-azetidin-2-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on the Staudinger [2+2] cycloaddition, a reliable and versatile method for constructing the β-lactam ring.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical considerations for success. The protocol details the in situ generation of a ketene from a protected glycine derivative, which then reacts with an imine to yield the target β-lactam in a single, efficient operation.
Introduction and Significance
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core structural motif in penicillin and cephalosporin antibiotics.[4] Beyond their antibacterial properties, β-lactam derivatives exhibit a wide range of biological activities, including functioning as cholesterol absorption inhibitors, and as anticancer and antiviral agents.[5] The 3-amino substituted β-lactams are particularly valuable as they provide a synthetic handle for further functionalization, enabling the creation of diverse molecular libraries for drug discovery.[6][7]
Traditional multi-step syntheses can be time-consuming and lead to lower overall yields. The one-pot protocol described herein offers a streamlined and efficient alternative by leveraging the Staudinger ketene-imine cycloaddition.[3][6][8] This approach involves the in situ generation of key reactive intermediates, minimizing purification steps and improving overall process economy.[9][10]
Reaction Principle and Mechanism
The synthesis of the β-lactam ring is achieved through the Staudinger [2+2] cycloaddition, a reaction between a ketene and an imine.[1][3][11] This process is not a concerted cycloaddition but rather a stepwise reaction.[1][12]
The key steps are as follows:
Ketene Formation: The ketene is a highly reactive intermediate and is therefore generated in situ. In this protocol, phthalylglycyl chloride (a protected amino acid chloride) is treated with a tertiary amine base, such as triethylamine (Et₃N). The base removes a proton from the α-carbon and displaces the chloride, forming the ketene.
Nucleophilic Attack: The nitrogen atom of the imine (N-benzylideneaniline) acts as a nucleophile, attacking the electrophilic central carbon of the ketene.[1][3][11]
Zwitterion Intermediate: This attack forms a zwitterionic intermediate.[1][11][12]
Ring Closure: The intermediate then undergoes a conrotatory electrocyclization, where the enolate anion attacks the iminium cation to form the four-membered azetidin-2-one ring.[1]
This stepwise mechanism is crucial for understanding the stereochemical outcome of the reaction, which can be influenced by substituents on both the ketene and the imine.[11][12]
Caption: Staudinger reaction mechanism for β-lactam synthesis.
Experimental Protocol
This protocol describes the one-pot synthesis of the phthalimido-protected β-lactam, followed by deprotection to yield the final product.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Equivalents
Benzaldehyde
C₇H₆O
106.12
1.06 g
10.0
1.0
Aniline
C₆H₇N
93.13
0.93 g
10.0
1.0
Phthalylglycyl chloride
C₁₀H₆ClNO₃
223.62
2.68 g
12.0
1.2
Triethylamine (Et₃N)
C₆H₁₅N
101.19
2.53 g (3.5 mL)
25.0
2.5
Hydrazine Dihydrochloride
N₂H₄·2HCl
104.97
1.26 g
12.0
1.2
Dichloromethane (DCM)
CH₂Cl₂
84.93
~100 mL
-
-
Methanol (MeOH)
CH₃OH
32.04
~50 mL
-
-
Safety Precautions:
Work in a well-ventilated fume hood.
Phthalylglycyl chloride is corrosive and moisture-sensitive. Handle with care.
Dichloromethane is a volatile and potentially carcinogenic solvent.
Hydrazine is toxic and a suspected carcinogen.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Procedure
Part A: One-Pot Synthesis of 3-Phthalimido-1-phenyl-4-phenyl-azetidin-2-one
Imine Formation (in situ):
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 eq) and aniline (1.0 eq) in dry dichloromethane (DCM, 50 mL).
Stir the mixture at room temperature for 30 minutes to form the N-benzylideneaniline imine. The formation can be monitored by TLC.
Staudinger Cycloaddition:
Cool the flask containing the imine solution to 0 °C in an ice bath.
In a separate, dry flask, dissolve phthalylglycyl chloride (1.2 eq) in 30 mL of dry DCM.
Add triethylamine (2.5 eq) to the imine solution.
Slowly add the phthalylglycyl chloride solution dropwise to the stirred imine/triethylamine mixture over 30 minutes. Maintaining the temperature at 0 °C is critical to control the reaction rate and minimize side products.[5]
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[5]
Work-up and Isolation:
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
Once the reaction is complete, transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the protected β-lactam as a solid.
Part B: Deprotection to N-phenyl-3-amino-azetidin-2-one
Hydrazinolysis:
Dissolve the purified, protected β-lactam from Part A in methanol (50 mL).
Add hydrazine dihydrochloride (1.2 eq) and triethylamine (2.5 eq) to the solution.
Heat the mixture to reflux (approximately 60 °C) for 4-6 hours.[5]
Isolation of Final Product:
Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide will form.
Filter the mixture to remove the precipitate.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in DCM and wash with water to remove any remaining salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, N-phenyl-3-amino-azetidin-2-one. Further purification can be achieved via column chromatography if necessary.
Experimental Workflow Visualization
Caption: One-pot synthesis and deprotection workflow.
Troubleshooting and Key Considerations
Moisture Sensitivity: The Staudinger reaction is sensitive to moisture, which can hydrolyze the acid chloride and the ketene intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
Temperature Control: The dropwise addition of the acid chloride at 0 °C is crucial. An exothermic reaction can lead to polymerization of the ketene and other side reactions, reducing the yield.[5]
Stereochemistry: The Staudinger cycloaddition can produce both cis and trans diastereomers. The ratio is influenced by reaction conditions and the electronic properties of the substituents.[11][12] Generally, dropwise addition of the acid chloride to the imine solution favors the formation of the trans isomer, which is often the thermodynamically more stable product.[5]
Purification: While this is a one-pot reaction, purification of the intermediate protected β-lactam is recommended to ensure the purity of the final product. The phthalhydrazide byproduct from the deprotection step is generally insoluble in the reaction medium and can be easily removed by filtration.
Conclusion
The one-pot Staudinger cycloaddition provides an efficient and powerful method for the synthesis of N-phenyl-3-amino-azetidin-2-one. By carefully controlling the reaction conditions, particularly temperature and moisture, this protocol allows for the reliable construction of the valuable β-lactam core. The resulting 3-amino group serves as a versatile point for further chemical modification, making this protocol a valuable tool for medicinal chemists and drug development professionals engaged in the synthesis of novel therapeutic agents.
The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial. ACS Publications. [Link]
General overview of the reaction mechanism for the Staudinger... ResearchGate. [Link]
One-Pot Construction of Diverse β-Lactam Scaffolds via the Green Oxidation of Amines and Its Application to the Diastereoselective Synthesis of β-Amino Acids. ACS Publications. [Link]
One‐Pot Multicomponent Synthesis of β‐Lactams via In Situ Generated Imines. ResearchGate. [Link]
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
A telescopic one-pot synthesis of b-lactam rings using amines as a convenient source of imines. RSC Publishing. [Link]
The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? PubMed. [Link]
Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Iranian Journal of Science. [Link]
Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams. ResearchGate. [Link]
A telescopic one-pot synthesis of β-lactam rings using amines as a convenient source of imines. RSC Publishing. [Link]
Application Note: Strategic Functionalization of the C3 Position in 1-Phenylazetidin-2-one
Topic: Strategic Functionalization of the C3 Position in 1-Phenylazetidin-2-one Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Functionalization of the C3 Position in 1-Phenylazetidin-2-one
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The
-lactam scaffold (azetidin-2-one) remains a cornerstone of medicinal chemistry, extending far beyond its traditional role in antibiotics to include cholesterol absorption inhibitors (e.g., Ezetimibe) and serine protease inhibitors. The C3 position ( -carbon to the carbonyl) is the primary vector for diversifying biological activity and modulating metabolic stability.
However, functionalizing the C3 position of 1-phenylazetidin-2-one presents a unique "reactivity paradox":
Acidity: The C3 protons are acidic (
), enabling enolization.
Fragility: The strained four-membered ring is highly susceptible to nucleophilic attack and ring-opening, particularly by the very bases required to generate the enolate.
This guide details three field-proven protocols to navigate this paradox, moving from classical enolate chemistry to modern oxidative and radical methodologies.
Chemical Context & Decision Logic
The choice of method depends heavily on the desired substituent and the stereochemical requirements. The N-phenyl group exerts an electron-withdrawing effect (inductive) compared to N-alkyl analogs, making the carbonyl carbon more electrophilic and thus more prone to ring-opening if reaction temperatures are not strictly controlled.
Decision Tree for Method Selection
Figure 1: Strategic decision framework for C3 functionalization based on target moiety.
Protocol A: Stereoselective C3-Alkylation via Lithium Enolates
Best for: Introduction of alkyl halides, benzyl groups, and simple carbon chains.
Mechanism: Deprotonation by a non-nucleophilic bulky base (LiHMDS) followed by
attack.
Critical Mechanistic Insight
Using LDA (Lithium Diisopropylamide) is risky for 1-phenylazetidin-2-one because the diisopropylamine byproduct can act as a nucleophile, attacking the carbonyl and opening the ring (amide cleavage). LiHMDS (Lithium Hexamethyldisilazide) is preferred because the sterically hindered silylamine byproduct is non-nucleophilic toward the lactam carbonyl.
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 1-phenylazetidin-2-one and anhydrous THF.
Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for equilibration.
Why: At higher temperatures (>-40°C), the enolate can undergo self-condensation or ring-opening (ketene elimination).
Enolization: Add LiHMDS dropwise over 10 minutes down the side of the flask to pre-cool the reagent.
Observation: The solution typically turns pale yellow/orange, indicating enolate formation. Stir for 30 minutes at -78°C.
Electrophile Addition: Add the alkyl halide (neat or dissolved in minimal THF) dropwise.
Reaction: Stir at -78°C for 2 hours.
Monitoring: Check TLC.[2][3] If conversion is slow, allow to warm slowly to -40°C, but never reach 0°C before quenching.
Quench: Add saturated
solution while still at -78°C.
Safety: Exothermic. Vigorous stirring is required to stop the reaction immediately.
Workup: Warm to room temperature. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over
, and concentrate.
Data Summary: Base Selection Impact
Base
pKa (conj. acid)
Nucleophilicity
Ring Opening Risk
Yield (Methylation)
LiHMDS
26
Low
Very Low
85-92%
LDA
36
Moderate
High
40-60%
NaH
35
Low
Moderate (Heterogeneous)
<30%
Protocol B: C3-Hydroxylation (The "Ezetimibe" Route)
Best for: Creating 3-hydroxy-1-phenylazetidin-2-ones, a key pharmacophore in cholesterol absorption inhibitors.
Reagent: (+)- or (-)-Camphorsulfonyloxaziridine (Davis Reagent).
Experimental Protocol
Enolate Generation: Generate the lithium enolate at -78°C using LiHMDS as described in Protocol A.
Oxidation: Dissolve the Davis Oxaziridine (1.2 equiv) in anhydrous THF and add it via cannula to the enolate solution at -78°C.
Reaction: Stir for 30 minutes at -78°C. The reaction is usually rapid.
Note: The byproduct is a sulfonimine, which is easily separated from the polar alcohol product.
Stereochemical Outcome:
The bulky oxaziridine approaches from the face opposite to the C4 substituent (if present) or is dictated by the chiral auxiliary of the oxaziridine, allowing for high enantiomeric excess (ee > 90%).
Best for: Late-stage functionalization or when avoiding strong bases is necessary.
Mechanism: Hydrogen Atom Transfer (HAT) or Photoredox catalysis.
Workflow Visualization
Figure 2: Photoredox cycle for direct C3-H functionalization.
Protocol Highlight (Minisci-Type Reaction):
Mix: Lactam (1 equiv), Photocatalyst (
, 1 mol%), HAT catalyst (Quinuclidine, 10 mol%), and olefin trap.
Irradiate: Blue LED (450 nm) in DMSO/MeCN.
Result: Direct alkylation at C3 without pre-functionalization.
Quality Control & Troubleshooting
Ring Opening Detection (NMR)
The most common failure mode is the hydrolysis of the
-lactam ring to the corresponding -amino acid/amide.
Intact Ring (
NMR): The C3/C4 protons appear as a distinctive AB or ABX system between 3.0 - 4.5 ppm .
Opened Ring: Signals shift significantly upfield, and a broad NH/OH signal appears.
IR Spectroscopy:
Intact: Strong carbonyl stretch at 1740–1760
(strained amide).
Opened: Shift to 1650–1690
(acyclic amide/acid).
Troubleshooting Table
Problem
Diagnosis
Solution
Low Yield
Incomplete enolization
Ensure LiHMDS is fresh (titrate). Increase stir time at -78°C.
Ring Opening
Base too nucleophilic or Temp too high
Switch from LDA to LiHMDS. Strictly maintain T < -70°C.
Poly-alkylation
Enolate equilibration
Use slight excess of base (1.1 equiv) to ensure mono-enolate. Add electrophile rapidly.
No Reaction
Electrophile steric hindrance
Add HMPA or DMPU (co-solvents) to loosen the lithium aggregate (Use with caution: Toxicity).
References
Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron, 59(39), 7661-7684. Link
Palomo, C., et al. (1999). "Asymmetric Synthesis of beta-Lactams by Staudinger Ketene-Imine Cycloaddition." European Journal of Organic Chemistry, 1999(11), 3223-3235. Link
Alcaide, B., & Almendros, P. (2001). "The beta-Lactam Synthon: Interconversion of Heterocycles." Current Organic Chemistry, 5(11). Link
Bari, S. S., et al. (2019).
-Lactams." Current Organic Synthesis, 16(1), 3-16. Link
Pitts, C. R., & Lectka, T. (2014). "Chemical biology: A radical approach to antibiotic resistance." Nature, 510, 484–485. (Context for radical functionalization). Link
Application Note: Recrystallization Protocols for 3-Amino-1-Phenylazetidin-2-one Hydrochloride
[1][2] -Lactam Scaffolds[1][2][3] Part 1: Executive Summary & Strategic Analysis[1][2] The Challenge of -Lactam Purification The compound 3-amino-1-phenylazetidin-2-one hydrochloride represents a critical scaffold in the...
Part 1: Executive Summary & Strategic Analysis[1][2]
The Challenge of
-Lactam Purification
The compound 3-amino-1-phenylazetidin-2-one hydrochloride represents a critical scaffold in the synthesis of monobactam antibiotics and
-lactamase inhibitors.[1][2] Its purification presents a unique "solubility-stability paradox":
Stability: The strained four-membered
-lactam ring is susceptible to hydrolysis, particularly in the presence of moisture, heat, and nucleophiles.[1][3][4]
Solubility: The molecule possesses conflicting polarity domains—the hydrophobic
-phenyl ring and the highly polar, ionic ammonium hydrochloride moiety.[4]
Standard recrystallization methods using water or simple alcohols often lead to ring opening (hydrolysis) or "oiling out" (phase separation without crystallization).[3][4] This guide provides optimized, non-aqueous protocols designed to maximize purity (>98%) while preserving ring integrity.
Solvent System Selection Matrix
The following matrix evaluates solvent systems based on the Staudinger Synthesis workup and structural analogs (e.g., 3-amino-1-benzhydrylazetidin-2-one).
Solvent System
Role
Suitability
Mechanism of Action
Isopropanol (IPA)
Primary
High
Balances polarity; dissolves salt at reflux, crystallizes on cooling.[1][2]
MeOH / Ethyl Acetate
Alternative
High
Antisolvent method.[1][2][4] MeOH solvates the ionic head; EtOAc forces precipitation.[4]
Ethanol / Diethyl Ether
Traditional
Moderate
Good crystallization, but Ether poses flammability risks on scale-up.[1][2][4]
Water / Ethanol
Avoid
Low
High risk of -lactam hydrolysis at elevated temperatures.[1][2]
Recommended for crude material with purity >85%.[1][2][4] This method is adapted from processes used for the homologous benzhydryl-azetidinone system.[1][2]
Activated Charcoal (optional, for decolorization)[3][4]
Step-by-Step Procedure:
Dissolution: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Solvent Addition: Add anhydrous IPA (approx. 10-15 mL per gram of solid).
Reflux: Heat the mixture to mild reflux (82°C).
Critical Check: If the solid does not dissolve completely after 15 minutes, add more IPA in small aliquots (5 mL) until dissolution is complete.
Note: If a small amount of dark residue remains, filter the hot solution through a pre-warmed Celite pad to remove insoluble inorganic salts or polymerized by-products.[4]
Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.
Crystallization: Once the solution reaches room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours. White to off-white needles should form.[1][2][4]
Isolation: Filter the crystals rapidly under vacuum (nitrogen blanket recommended to prevent moisture uptake).[4]
Washing: Wash the filter cake with cold anhydrous IPA (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove residual alcohol.
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Recommended for crude material with lower purity or if the compound is too soluble in IPA.[3]
Step-by-Step Procedure:
Dissolution: Dissolve the crude HCl salt in the minimum amount of Methanol at room temperature (approx. 3-5 mL/g).[4] The solution should be near saturation.
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
Precipitation: Place the filtrate in a flask with vigorous stirring. Slowly add Ethyl Acetate (antisolvent) dropwise.[4]
Observation: A cloud point (turbidity) will appear.[3][4] Continue adding EtOAc until the turbidity persists.
Crystallization: Stop stirring and place the flask in a refrigerator (4°C) overnight.
Isolation: Filter the resulting precipitate. Wash with a 1:4 mixture of MeOH:EtOAc, then pure EtOAc.[3][4]
Part 3: Process Logic & Decision Pathways[1][2][4]
The following diagram illustrates the decision-making process for solvent selection based on the physical state and purity of the crude material.
Figure 1: Decision tree for selecting the optimal purification route based on crude material characteristics.
Part 4: Troubleshooting & Critical Parameters
"Oiling Out" Phenomenon
Symptom: The compound separates as a viscous oil at the bottom of the flask instead of crystallizing.[4]
Cause: The solution temperature dropped too quickly, or the solvent polarity is slightly too high (holding too much water).[4]
Solution:
Reheat the mixture until the oil redissolves.
Add a "seed crystal" of pure product if available.[4]
Add a small amount (5-10% v/v) of a non-polar cosolvent (e.g., Hexane or Toluene) to the hot solution to lower the solubility limit slightly.[4]
Allow to cool very slowly (wrap the flask in foil/towel).
Hydrolysis Prevention
Risk: The
-lactam ring opens to form the corresponding -amino acid derivative.[1][2]
Prevention:
Minimize heating time.[1][2][4] Do not reflux for >30 minutes.
Store the final HCl salt in a desiccator at -20°C.
Part 5: References
Vertex Pharmaceuticals Inc. (2019).[4] Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes. Journal of Medicinal Chemistry. [3][4]
Context: Describes the synthesis and handling of 3-amino-1-phenylazetidin-2-one derivatives (compounds 3a-e), confirming the stability of the N-aryl
-lactam core during purification.
Elf Sanofi. (1989).[4] 3-Aminoazetidine, its salts and intermediates of synthesis. US Patent 4,822,895A.
Context: Establishes the foundational protocol for recrystallizing 3-amino-1-benzhydrylazetidin-2-one HCl (a close structural analog) using Isopropanol (IPA), which serves as the basis for Protocol A.
Technical Support Center: Stability of 3-Amino-1-phenylazetidin-2-one in Aqueous Solution
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the properties and applications of 3-amino-1-phenylazetidin-2-one. Due to the inherent reactivity of...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the properties and applications of 3-amino-1-phenylazetidin-2-one. Due to the inherent reactivity of the β-lactam ring, understanding the stability of this compound in aqueous environments is critical for the design of robust experiments and the development of reliable formulations. This document provides a comprehensive overview of potential stability issues, troubleshooting strategies, and detailed protocols to empower you to assess the stability of 3-amino-1-phenylazetidin-2-one in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for 3-amino-1-phenylazetidin-2-one in an aqueous solution?
A1: The primary degradation pathway for 3-amino-1-phenylazetidin-2-one in an aqueous solution is expected to be the hydrolysis of the four-membered β-lactam ring. This is a common characteristic of β-lactam compounds, where the strained ring is susceptible to nucleophilic attack by water, leading to ring-opening and loss of the compound's original structure and potentially its biological activity.[1][2]
Q2: How does pH influence the stability of 3-amino-1-phenylazetidin-2-one?
A2: The stability of β-lactam compounds in aqueous solutions is known to be highly dependent on pH.[3] Typically, these compounds exhibit a U-shaped stability profile, with maximum stability observed within a specific pH range. For β-lactams with an α-amino group, this range is often around pH 4-5, while for those without, it is closer to pH 6-7.[3] It is crucial to experimentally determine the optimal pH for the stability of 3-amino-1-phenylazetidin-2-one.
Q3: What effect does temperature have on the stability of this compound?
A3: Temperature is a critical factor that accelerates the degradation of 3-amino-1-phenylazetidin-2-one. As with most chemical reactions, an increase in temperature will increase the rate of hydrolytic degradation of the β-lactam ring. For quantitative stability studies, it is imperative to maintain precise and consistent temperature control.[4] If you are observing rapid degradation, consider performing your experiments at a lower temperature.
Q4: What are the best analytical methods to monitor the stability of 3-amino-1-phenylazetidin-2-one?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the gold standard methods for stability studies of β-lactam compounds.[5][6] These techniques allow for the separation and quantification of the parent compound from its degradation products, providing a clear picture of the stability over time. A stability-indicating method should be developed and validated to ensure that the analytical method can accurately measure the decrease in the active compound's concentration.[5]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Rapid loss of compound immediately after dissolution in aqueous buffer.
The chosen pH of the buffer is outside the optimal stability range for the compound.
Systematically evaluate the stability of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) to identify the pH of maximum stability.[3][4]
The temperature of the solution is too high, accelerating degradation.
Prepare and handle all solutions containing the compound at a reduced temperature (e.g., on ice or at 4°C).[7]
Inconsistent stability results between experiments.
Fluctuations in experimental conditions such as temperature or pH.
Ensure rigorous control of all experimental parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath.
Contamination of solvents or buffers.
Always use high-purity, fresh solvents and buffers for each experiment.[4]
Appearance of unknown peaks in the chromatogram over time.
These are likely degradation products of 3-amino-1-phenylazetidin-2-one.
Conduct forced degradation studies by exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation) to intentionally generate and identify potential degradation products.[4] This will help in understanding the degradation pathways.
Poor recovery of the compound at the initial time point (T=0).
The compound may be adsorbing to the surface of the sample vials.
Use silanized or low-adsorption vials to minimize surface binding.[4]
The compound has poor solubility in the chosen aqueous medium.
Determine the solubility of the compound in the selected buffer before initiating the stability study. If necessary, a small percentage of an organic co-solvent (e.g., <1% DMSO or acetonitrile) can be used, but its effect on stability must also be evaluated.[4]
Acetonitrile or other suitable organic solvent for stock solution
HPLC or UHPLC-MS/MS system
Temperature-controlled incubator or water bath
Low-adsorption vials
Procedure:
Stock Solution Preparation: Prepare a concentrated stock solution of 3-amino-1-phenylazetidin-2-one in a suitable organic solvent (e.g., acetonitrile or DMSO).
Preparation of Test Solutions: Dilute the stock solution into each of the aqueous buffers to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic co-solvent is minimal (e.g., <1%).
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and immediately analyze it by a validated stability-indicating HPLC or UHPLC-MS/MS method.
Data Analysis: Plot the percentage of the remaining 3-amino-1-phenylazetidin-2-one against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability under these conditions.
Protocol 2: In-depth Stability Assessment at a Fixed pH
This protocol provides a more detailed analysis of the degradation kinetics at a specific pH, typically the optimal pH determined from Protocol 1.
Materials:
Same as Protocol 1, but with the buffer at the determined optimal pH.
Procedure:
Solution Preparation: Prepare a bulk solution of 3-amino-1-phenylazetidin-2-one in the optimal pH buffer.
Incubation: Incubate the solution at a minimum of two different temperatures (e.g., 4°C and 25°C) to assess the temperature dependence of degradation.
Time-Point Sampling: Withdraw samples at more frequent and extended time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) to accurately model the degradation kinetics.
Analysis: Analyze each sample using a validated stability-indicating chromatographic method.
Kinetic Modeling: Determine the degradation rate constant (k) and the half-life (t½) of the compound under each temperature condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Data Presentation
The quantitative data from your stability studies should be presented in a clear and organized manner.
Table 1: pH-Dependent Stability of 3-amino-1-phenylazetidin-2-one at 25°C
Time (hours)
% Remaining (pH 3.0)
% Remaining (pH 5.0)
% Remaining (pH 7.4)
% Remaining (pH 9.0)
0
100
100
100
100
1
95.2
99.1
92.5
75.3
2
90.8
98.3
85.1
56.7
4
82.1
96.5
72.4
32.1
8
67.4
93.2
52.4
10.3
24
25.6
80.7
15.8
<1
Table 2: Degradation Kinetics of 3-amino-1-phenylazetidin-2-one at pH 5.0
Temperature (°C)
Rate Constant (k) (h⁻¹)
Half-life (t½) (hours)
4
0.002
346.6
25
0.009
77.0
Visualizations
Caption: Experimental workflow for assessing the stability of 3-amino-1-phenylazetidin-2-one.
References
Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH. (n.d.).
Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical - RJWave.org. (n.d.).
Degradation of β-lactam antibiotics - ResearchGate. (n.d.).
Stability of (2R)-2-Ethynylazetidine in different solvents and pH - Benchchem. (n.d.).
Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products - SWORD. (n.d.).
Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (n.d.).
Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31).
Technical Support Center: Separation of Cis and Trans Beta-Lactam Diastereomers
Welcome to the technical support center for the resolution of beta-lactam diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the critical challenge of s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the resolution of beta-lactam diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the critical challenge of separating cis and trans isomers of beta-lactam compounds. The stereochemistry of these molecules is paramount, as it profoundly influences their biological activity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common separation hurdles.
The synthesis of β-lactams often results in a mixture of cis and trans diastereomers.[4][5] The relative orientation of substituents on the four-membered ring dictates the isomer, with the trans isomer generally being the more thermodynamically stable product. However, reaction conditions, including temperature, solvent, and the order of reagent addition, can be manipulated to favor the formation of the cis isomer.[4] Given that both isomers can have significant, yet different, medicinal applications, their effective separation is a crucial step in the development of β-lactam-based therapeutics.[4]
This section addresses specific problems you may encounter during the separation of cis and trans beta-lactam diastereomers using common laboratory techniques.
High-Performance Liquid Chromatography (HPLC)
Q1: My cis and trans isomers are co-eluting or showing very poor resolution on my C18 column. What should I do?
A1: This is a common issue as the small structural difference between cis and trans diastereomers can make separation on standard reversed-phase columns like C18 challenging. Here’s a systematic approach to troubleshoot this:
Underlying Cause: The polarity difference between the two isomers may not be sufficient to allow for differential partitioning on a standard C18 stationary phase.
Solution Strategy:
Optimize the Mobile Phase:
Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention time and provide more opportunity for separation.[6][7]
Organic Modifier Choice: If you are using acetonitrile, try switching to methanol or a combination of the two. Methanol can offer different selectivity due to its hydrogen bonding capabilities.
Additives: The addition of a small percentage of an acid, like formic acid (0.1%), can help to suppress the ionization of any acidic or basic functional groups on your molecules, leading to sharper peaks and potentially better separation.[7]
Consider a Different Stationary Phase:
Phenyl-Hexyl Column: These columns provide alternative selectivity through π-π interactions with aromatic rings on your beta-lactam, which can be effective in separating isomers.
Pentafluorophenyl (PFP) Column: PFP columns offer a unique combination of hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective for separating closely related isomers.
Chiral Stationary Phases (CSPs): While primarily used for enantiomers, some CSPs, such as those based on cyclodextrins or cellulose derivatives, can also effectively separate diastereomers.[2][3][8][9] For instance, a dimethylphenyl carbamate functionalized β-cyclodextrin stationary phase has been shown to be effective in separating β-lactam enantiomers and can be explored for diastereomer separation.[2][3][9]
Q2: I am observing peak tailing for both of my isomer peaks. How can I improve peak shape?
A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or the column itself.
Underlying Cause:
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with basic functional groups on your analytes, leading to tailing.
Mobile Phase pH: If your mobile phase pH is close to the pKa of your analytes, you can have a mixed population of ionized and non-ionized species, resulting in poor peak shape.
Column Overload: Injecting too much sample can saturate the stationary phase.
Solution Strategy:
Mobile Phase Modification:
pH Adjustment: If your beta-lactam has ionizable groups, adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For basic compounds, a lower pH (e.g., using formic or acetic acid) is generally better.
Competitive Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[10]
Column Health:
Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.
Check for Voids: A void at the head of the column can cause peak distortion. This can sometimes be addressed by reversing the column and flushing it.
Sample Concentration:
Dilute Your Sample: Try injecting a more dilute sample to see if the peak shape improves.
Column Chromatography (Flash Chromatography)
Q3: My cis and trans isomers are coming off the column together during flash chromatography. How can I improve the separation?
A3: Flash chromatography is a powerful tool for preparative separation, but achieving baseline separation of closely related diastereomers requires careful optimization.
Underlying Cause: The polarity difference between the isomers is not large enough for the chosen solvent system and stationary phase.
Solution Strategy:
Solvent System Selection:
Thin-Layer Chromatography (TLC) First: Always optimize your solvent system on TLC plates first. Aim for a difference in Rf values (ΔRf) of at least 0.1 between your two spots. The ideal Rf for the lower-eluting spot should be around 0.2-0.3 for good separation on the column.
Solvent Polarity: Use a less polar solvent system. A common mistake is to use a solvent system that is too strong, causing both isomers to elute too quickly. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
Ternary Solvent Systems: Sometimes, adding a third solvent with a different polarity or selectivity (e.g., dichloromethane or diethyl ether) can improve separation.
Stationary Phase and Column Packing:
Smaller Particle Size: Using silica gel with a smaller particle size will increase the surface area and provide better resolution, although it will also increase the backpressure.
Proper Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Loading Technique:
Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading. Pre-adsorb your sample onto a small amount of silica gel and then carefully add it to the top of the column. This often results in sharper bands.
Crystallization
Q4: I am trying to separate my diastereomers by crystallization, but I am getting a mixed solid or no crystals at all.
A4: Separation by crystallization relies on the different solubilities of the diastereomers in a particular solvent system. This can be a very effective but sometimes challenging technique.
Underlying Cause:
Similar Solubilities: The cis and trans isomers may have very similar solubility profiles in the chosen solvent.
Supersaturation Issues: The solution may not be sufficiently supersaturated to induce crystallization, or it may be too supersaturated, leading to rapid precipitation of both isomers.
Co-crystallization: The two diastereomers may be co-crystallizing, forming a single solid phase containing both molecules.[11]
Solution Strategy:
Solvent Screening:
Systematic Approach: Systematically screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
Solvent/Anti-Solvent Method: Dissolve your mixture in a good solvent and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to slowly cool or evaporate.
Control of Supersaturation:
Slow Cooling: Cool the solution slowly to allow for selective crystallization of the less soluble isomer. A rapid temperature drop can cause both isomers to crash out of solution.
Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container.
Seeding:
Induce Crystallization: If you have a small amount of the pure, less soluble isomer, you can add a seed crystal to the supersaturated solution to induce crystallization.[12]
Frequently Asked Questions (FAQs)
Q: How can I confirm the stereochemistry (cis or trans) of my separated isomers?
A: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is the most common and reliable method for determining the stereochemistry of beta-lactam diastereomers.
Coupling Constants (J-values): The key diagnostic is the coupling constant between the protons at the C3 and C4 positions of the beta-lactam ring.
Cis Isomers: Typically exhibit a larger coupling constant, generally in the range of 5-6 Hz.
Trans Isomers: Show a smaller coupling constant, usually around 2-3 Hz.[13]
Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY or ROESY can be used to confirm the spatial proximity of protons. For a cis isomer, an NOE will be observed between the C3 and C4 protons, while for a trans isomer, no such correlation will be seen.[14]
Q: Are there any non-chromatographic methods for separating beta-lactam diastereomers?
A: Besides crystallization, other techniques can be employed:
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer different selectivity compared to HPLC and is often faster. It has been successfully used for the separation of trans-β-lactam ureas.[15]
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. The use of chiral selectors like cyclodextrins in the running buffer can enable the separation of both enantiomers and diastereomers.[16][17][18]
Q: Can the stereochemistry of beta-lactams change during separation or storage?
A: Yes, isomerization is a possibility, especially for the less stable cis isomer, which can sometimes convert to the more thermodynamically stable trans isomer.
Factors Influencing Isomerization:
Base: The presence of a base can facilitate epimerization at the C3 or C4 position.
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization.
Mitigation Strategies:
Avoid Strong Bases: Use non-basic or mildly basic conditions during workup and purification.
Low Temperatures: Perform separations and store the purified isomers at low temperatures to minimize the risk of isomerization.
Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
This protocol provides a starting point for developing an HPLC method to separate cis and trans beta-lactam diastereomers.
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Initial Gradient:
Start with a linear gradient from 5% B to 95% B over 20 minutes.
Hold at 95% B for 5 minutes.
Return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., 210-230 nm).[6]
Injection Volume: 10 µL.
Optimization:
If the isomers co-elute, try a shallower gradient (e.g., 5% to 50% B over 30 minutes).
If resolution is still poor, switch the organic modifier to methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the gradient.
If necessary, try a different stationary phase as discussed in the troubleshooting section.
Protocol 2: Preparative Flash Chromatography
This protocol outlines a general procedure for separating a mixture of cis and trans beta-lactam diastereomers using flash chromatography.
TLC Analysis:
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).
Spot the solution on a silica gel TLC plate.
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
Identify a solvent system that gives good separation between the two spots (ΔRf > 0.1) and an Rf of ~0.2-0.3 for the less polar isomer.
Column Packing:
Select a column size appropriate for the amount of material you need to separate.
Prepare a slurry of silica gel in the chosen mobile phase.
Carefully pour the slurry into the column and allow it to pack under pressure.
Sample Loading:
Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
Carefully add this powder to the top of the packed column.
Elution:
Run the mobile phase through the column under pressure.
Collect fractions and monitor their composition by TLC.
Combine and Concentrate:
Combine the fractions containing the pure cis isomer and the pure trans isomer separately.
Remove the solvent under reduced pressure to obtain the purified diastereomers.
Visualizations
HPLC Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor separation of beta-lactam diastereomers in HPLC.
Stereochemical Determination Logic
Caption: Decision tree for determining the stereochemistry of beta-lactam isomers using NMR spectroscopy.
References
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
Péter, A., et al. (2007). Enantiomeric Separation of a Series of β‐Lactams Using Capillary Zone Electrophoresis. Chirality. [Link]
Al-Tameemi, M., & Al-Allaf, T. A. K. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]
Péter, A., et al. (2011). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]
Péter, A., et al. (2005). Direct high-performance liquid chromatographic enantioseparation of beta-lactam stereoisomers. Chirality. [Link]
Péter, A., et al. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. [Link]
Péter, A., et al. (2006). Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]
Péter, A., et al. (2009). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Chromatographia. [Link]
Strojil, J., & Celik, G. (1993). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. [Link]
Monciu, C. M., et al. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia. [Link]
Antal, P., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules. [Link]
Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. [Link]
Németh-Hézsöl, I., et al. (2010). Separation of cis-beta-lactam enantiomers by capillary electrophoresis using cyclodextrin derivatives. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Al-Tameemi, M., et al. (2017). Molecular Diversity by Olefin Cross-Metathesis on Solid Support. Generation of Libraries of Biologically Promising β-Lactam Derivatives. Molecules. [Link]
Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods. [Link]
Németh-Hézsöl, I., et al. (2010). Separation of cis-β-lactam enantiomers by capillary electrophoresis using cyclodextrin derivatives. ResearchGate. [Link]
Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
Mezaal, E. N., et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science. [Link]
Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. [Link]
De Luca, L., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. [Link]
Gembus, V., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Organic & Biomolecular Chemistry. [Link]
Orehek, J., et al. (2018). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering. [Link]
Kazi, Z. F., et al. (2018). Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors. European Journal of Medicinal Chemistry. [Link]
Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. [Link]
Orehek, J., et al. (2019). Continuous reactive crystallization of β-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development. AIChE Journal. [Link]
Reddy, G. S., et al. (2016). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. Journal of Chromatographic Science. [Link]
Marz, D., et al. (1989). U.S. Patent No. 4,874,473. Washington, DC: U.S.
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
Gaware, V. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
Chemistry Learning. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers [Video]. YouTube. [Link]
De, S., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
U.S. Food and Drug Administration. (2024). Guidance for Industry: Non-Penicillin Beta-Lactam Drugs. Regulations.gov. [Link]
Shao, K., et al. (2011). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Chromatographic Science. [Link]
U.S. Food and Drug Administration. (2022). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]
Turner, R. B., et al. (2018). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Antimicrobial Agents and Chemotherapy. [Link]
Kowalczyk, E., et al. (2022). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. [Link]
European Compliance Academy. (2013). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. [Link]
Minimizing racemization during 3-amino-beta-lactam salt formation
The following technical guide is structured to serve as a specialized support center resource. It synthesizes mechanistic understanding with practical, field-proven protocols to address the challenge of C3-epimerization...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a specialized support center resource. It synthesizes mechanistic understanding with practical, field-proven protocols to address the challenge of C3-epimerization in 3-amino-
-lactams.
Technical Support Center: 3-Amino-
-Lactam Salt Formation
Core Directive: The Challenge of C3 Instability
In the development of
-lactam antibiotics (e.g., monobactams, carbapenems) and synthons, the formation of the salt at the 3-amino position is a critical stabilization step. However, this process is fraught with the risk of racemization (epimerization) at the C3 chiral center.
The Scientific Reality:
The C3 proton in 3-amino-
-lactams is unusually acidic ( depending on substitution) compared to standard amides. This acidity is driven by the ring strain and the electron-withdrawing nature of the -lactam carbonyl. During salt formation, even transient exposure to basic conditions or protic solvents can trigger enolization , leading to the loss of stereochemical integrity.
This guide provides the mechanistic logic and validated protocols to lock in chirality during this phase.
Mechanistic Insight: Why Racemization Occurs
To prevent failure, you must understand the enemy. Racemization in this context is not random; it is a chemically driven event governed by the Enolization-Reprotonation Mechanism .
Visualization: The C3 Epimerization Pathway
The following diagram illustrates how a base (or even a polar solvent acting as a proton shuttle) removes the C3 proton, creating a planar enolate intermediate. Upon reprotonation, the chiral center can reform as either the original (
) or the unwanted () epimer.
Caption: Figure 1. The C3-epimerization mechanism via enolate formation. Minimizing the lifetime of the planar intermediate is critical.
Critical Control Points (Q&A)
This section addresses specific variables that influence the rate of racemization (
).
Q1: How does solvent polarity affect the racemization rate?
A: High-dielectric protic solvents (e.g., Methanol, Water) stabilize the charged enolate intermediate, thereby lowering the activation energy for racemization.
Recommendation: Use low-polarity, aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, or Toluene) for the salt formation step whenever solubility permits. If an alcohol is required for solubility, use Isopropanol (IPA) or Ethanol over Methanol, as the bulkier alkyl groups slightly inhibit proton exchange.
Q2: Why is the choice of acid counter-ion critical?
A: The acid determines the crystallinity and the pH of the micro-environment.
Strong Mineral Acids (HCl, HBr): Can lead to extremely low pH, potentially catalyzing ring opening (hydrolysis) or acid-catalyzed enolization.
Sulfonic Acids (p-TsOH, MsOH): Preferred. They form stable, crystalline salts (e.g., Tosylates) that precipitate quickly. Rapid precipitation removes the molecule from the solution phase, effectively "freezing" the stereochemistry.
Q3: What is the "Danger Zone" for temperature?
A: Racemization follows Arrhenius kinetics.
Protocol Limit: Never exceed 25°C during salt formation.
Optimal Range:0°C to 5°C .[1] Perform the acid addition slowly at this temperature to dissipate the heat of neutralization (exothermic).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
High Enantiomeric Impurity (>2%)
Excess Base: Residual base from a previous step (e.g., Staudinger reaction) was not fully neutralized.
Ensure the precursor solution is neutral or slightly acidic before adding the salt-forming acid. Wash organic layer with brine/buffer first.
Oiling Out (No Solid)
Solvent Trap: The solvent system is too polar or contains too much water.
Switch to a "Anti-solvent addition" method. Dissolve in minimal polar solvent (e.g., Acetone) and slowly add non-polar anti-solvent (e.g., MTBE or Hexane).
Ring Opening (Degradation)
Acid Spike: Localized concentration of strong acid during addition.
Dilute the acid (e.g., 1M p-TsOH in Acetone) and add dropwise with vigorous stirring. Do not dump solid acid directly into the reactor.
Slow Filtration
Amorphous Precipitate: Rapid crash-out trapped impurities and solvent.
Use Seeding . Add 0.1% w/w pure seed crystals at the cloud point to encourage controlled crystal growth (Ostwald ripening) without heating.
Solvent: Ethyl Acetate (EtOAc) or Acetone (Anhydrous).
Anti-solvent: Methyl tert-butyl ether (MTBE).
Workflow
Dissolution (Temperature Control):
Charge the crude free base into the reactor.
Add EtOAc (10 volumes).
Cool the mixture to 0–5°C .
Note: If the free base is unstable, proceed immediately to acid addition.
Acid Addition (Stoichiometry & Rate):
Dissolve p-TsOH (1.05 equivalents) in a minimal amount of Acetone or EtOAc.
Add the acid solution dropwise over 30 minutes, maintaining internal temperature <5°C.
Mechanism Check: Slow addition prevents localized "hot spots" of acidity that could trigger ring opening.
Crystallization (Kinetic Trapping):
A white precipitate should form immediately.
Stir at 0–5°C for 1 hour.
Optional: If no solid forms, add MTBE (5 volumes) dropwise to force precipitation.
Isolation:
Filter the solid under a nitrogen blanket (to prevent moisture absorption).
Wash the cake with cold MTBE (2 x 2 volumes).
Critical: Dry under vacuum at room temperature (20–25°C). Do not heat above 40°C, as solid-state epimerization can occur over time if residual solvent is present.
Data & Validation Criteria
When validating this process, compare your results against these benchmarks:
Parameter
Acceptance Criteria
Method of Analysis
Chiral Purity (ee)
> 99.0%
Chiral HPLC (e.g., Chiralpak AD-H or OD-H column)
Chemical Purity
> 98.0%
RP-HPLC (C18, UV 210/254 nm)
Residual Solvent
< 5000 ppm
GC-Headspace
Water Content
< 1.0%
Karl Fischer Titration
References
Mechanisms of Racemization in Peptide Synthesis. Thieme Connect. (Discusses the fundamental oxazolone and direct enolization pathways applicable to amide/lactam systems).
Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams. MDPI Molecules. (Provides protocols for Staudinger synthesis and handling of 3-amino-beta-lactam intermediates).
pKa calculations for class A beta-lactamases. PubMed Central. (Details the acidity of the beta-lactam core and relevant pKa values for amino/carboxylate groups).
Minimizing Epimerization in Peptidic Thioacid Preparation. BenchChem Technical Support. (General strategies for minimizing alpha-proton abstraction in sensitive amino-acid derivatives).
A Researcher's Guide to Determining Cis/Trans Stereochemistry of β-Lactams by NMR Coupling Constants
As a Senior Application Scientist, I've frequently guided researchers through the critical process of structural elucidation. For those in drug development, particularly when working with β-lactam antibiotics like penici...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I've frequently guided researchers through the critical process of structural elucidation. For those in drug development, particularly when working with β-lactam antibiotics like penicillins and cephalosporins, unambiguously assigning stereochemistry is not merely an academic exercise—it is fundamental to understanding and predicting biological activity.[1][2][3] The spatial arrangement of substituents on the 2-azetidinone ring dramatically influences how these molecules interact with their biological targets, such as penicillin-binding proteins.
Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a rapid, reliable, and non-destructive method for this task. The key lies in a single, powerful parameter: the vicinal proton-proton coupling constant, ³J(H,H), between the hydrogens at the C3 and C4 positions of the β-lactam ring. This guide provides an in-depth comparison of the NMR characteristics of cis and trans β-lactams, grounded in theoretical principles and supported by a self-validating experimental workflow.
The Theoretical Cornerstone: The Karplus Relationship
The ability to distinguish cis and trans isomers using NMR is rooted in the Karplus relationship, a principle that describes the correlation between the three-bond coupling constant (³J) and the dihedral angle (φ) between two vicinal protons.[4][5] The relationship is mathematically described by the Karplus equation:
J(φ) = Acos²(φ) + Bcos(φ) + C
Where A, B, and C are empirically derived parameters.[4][6] The essential takeaway is that the magnitude of the coupling constant is highly dependent on the H-C-C-H dihedral angle. This geometric dependence is the foundation for our analysis.
In the context of the 3,4-disubstituted β-lactam ring:
Cis Isomers: The protons on C3 and C4 are on the same face of the ring, resulting in a small dihedral angle, typically around 0-40°. According to the Karplus curve, this geometry allows for strong orbital overlap, leading to a larger coupling constant.
Trans Isomers: The protons on C3 and C4 are on opposite faces of the ring. This arrangement corresponds to a dihedral angle of approximately 90-120°. The Karplus relationship predicts that angles near 90° will have minimal orbital overlap, resulting in a smaller or even negligible coupling constant.[6]
The following diagram illustrates this fundamental principle.
Caption: Karplus relationship showing expected J-values for cis and trans β-lactams.
Data Presentation: A Clear Comparison
Experimental data from numerous studies have consistently validated this theoretical relationship. The vicinal coupling constants between the C3 and C4 protons serve as a reliable diagnostic tool for stereochemical assignment.
The causality is clear: the larger coupling constant observed for cis-β-lactams is a direct consequence of the near-syn-periplanar relationship of the H3 and H4 protons, which maximizes the through-bond scalar coupling. Conversely, the near-orthogonal arrangement in trans isomers minimizes this interaction, leading to a significantly smaller coupling constant.[6]
Experimental Workflow: A Protocol for Confident Assignment
To ensure trustworthy and reproducible results, a systematic approach to data acquisition and analysis is essential. This protocol serves as a self-validating system, guiding the researcher from sample preparation to unambiguous stereochemical determination.
Caption: Step-by-step workflow for stereochemical assignment of β-lactams via NMR.
Sample Preparation:
Accurately weigh 5-10 mg of the purified β-lactam sample.
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.[9]
NMR Data Acquisition:
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion and resolution.
Carefully shim the magnetic field to obtain sharp, symmetrical peaks. Poor shimming is a common cause of broad signals, which makes accurate coupling constant measurement impossible.[9]
Acquire a standard 1D ¹H NMR spectrum. Key parameters to consider are a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of 1-2 seconds.
Spectral Processing:
Process the raw data (Free Induction Decay, FID) using appropriate software (e.g., MestReNova, TopSpin).
Apply an exponential window function if needed to improve the signal-to-noise ratio, but be cautious not to introduce excessive line broadening that could obscure small couplings.
Perform a Fourier Transform.
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Apply a baseline correction to obtain a flat baseline across the spectrum.
Signal Assignment:
Identify the signals corresponding to the protons at C3 and C4. The proton at C4 is often the most downfield of the ring protons (typically 4.5 - 5.5 ppm) due to the influence of both the nitrogen and the carbonyl group. The C3 proton usually resonates between 3.0 - 4.5 ppm, but this can vary significantly with substitution.[9]
If the 1D spectrum is crowded or signals overlap, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. A cross-peak between two signals in a COSY spectrum provides unambiguous proof that those two protons are coupled to each other.[9]
Measurement of the Coupling Constant (³J):
Zoom in on the multiplets for H3 and H4.
Using the NMR software's peak-picking tool, measure the distance between the centers of the split peaks within the multiplet. This value must be read in Hertz (Hz), not ppm.[4] The software will typically report this splitting value, which is your coupling constant, J.
The coupling is reciprocal; the splitting of the H3 signal by H4 will be identical to the splitting of the H4 signal by H3.[10] Measuring both provides a self-validation check.
Stereochemical Assignment:
Compare your experimentally measured ³J(H3,H4) value to the established ranges in the data table provided above.
A value greater than 4.0 Hz is indicative of a cis relationship.
A value of 3.0 Hz or less confirms a trans relationship.
Advanced Considerations
While vicinal coupling constants are the primary tool, other NMR techniques can corroborate your assignment, adding another layer of confidence. Nuclear Overhauser Effect (NOE) spectroscopy (e.g., 1D NOE or 2D NOESY) detects through-space interactions between protons that are close to each other (<5 Å).[11] For a cis-β-lactam, a clear NOE should be observed between the H3 and H4 protons, whereas for a trans isomer, this interaction will be absent.
Conclusion
References
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases . PMC. Available at: [Link]
Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
Stereoselective synthesis of β-lactams: recent examples . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Synthesis and characterization of β-Lactam compounds . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis of β-Lactams . Encyclopedia.pub. Available at: [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update . MDPI. Available at: [Link]
Stereoselective synthesis of β-lactams: recent examples . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Benchchem.
Advanced Characterization of 3-Amino-Azetidinones via ESI-MS/MS: A Comparative Guide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-amino-azetidinones, a critical scaffold in monobactam antibiotics. It is designed for researchers requiring high-fid...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-amino-azetidinones, a critical scaffold in monobactam antibiotics. It is designed for researchers requiring high-fidelity structural elucidation data.
Executive Summary
The 3-amino-azetidinone ring is the pharmacophore of monobactam antibiotics (e.g., Aztreonam). Unlike bicyclic beta-lactams (penicillins, cephalosporins), the monocyclic nature of 3-amino-azetidinones results in a distinct fragmentation landscape dominated by Retro-2+2 Cycloaddition and
-cleavage driven by the C3-amino substituent. This guide delineates these specific pathways, compares them with bicyclic alternatives, and provides a self-validating experimental protocol for their identification.
Part 1: The Mechanistic Core
The 3-Amino-Azetidinone Scaffold
The structural integrity of the azetidin-2-one ring is defined by the high ring strain (~23 kcal/mol). In Electrospray Ionization (ESI), the protonation site is typically the carbonyl oxygen or the exocyclic amine , depending on the substitution pattern and pH.
Primary Fragmentation Pathways
The fragmentation of 3-amino-azetidinones under Collision-Induced Dissociation (CID) follows two competitive pathways.
1. Pathway A: Retro-2+2 Cycloaddition (The Diagnostic Split)
This is the "fingerprint" mechanism for all beta-lactams but manifests uniquely in monocycles. The ring cleaves at the N1-C2 and C3-C4 bonds.
Mechanism: Concerted or stepwise bond fission driven by the release of ring strain.
Products:
Fragment 1 (Ketene/Isocyanate): Contains the C2 carbonyl and N1.
Fragment 2 (Imine/Alkene): Contains the C3-C4 backbone and the amino substituent.
Observation: In 3-amino-azetidinones, the charge often remains on the imine fragment due to the basicity of the amino group, yielding a characteristic low-mass ion.
2. Pathway B: Amino-Driven
-Cleavage
Unlike simple azetidinones, the C3-amino group stabilizes radical cations (in EI) or directs charge localization (in ESI).
Mechanism: Homolytic or heterolytic cleavage adjacent to the amino group.
Result: Loss of side chains (R-groups) attached to the amine, often preceding ring opening.
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation logic.
Figure 1: Mechanistic divergence in 3-amino-azetidinone fragmentation. The Retro-2+2 path is diagnostic for ring integrity.
Part 2: Comparative Analysis
This section objectively compares the mass spectral behavior of monocyclic 3-amino-azetidinones against bicyclic beta-lactams (Penicillins/Cephalosporins).
Table 1: Comparative Mass Spectral Fingerprints
Feature
3-Amino-Azetidinones (Monobactams)
Penicillins (Penams)
Cephalosporins (Cephems)
Ring Structure
Monocyclic (4-membered)
Bicyclic (4+5 fused)
Bicyclic (4+6 fused)
Primary Cleavage
Retro-2+2 (Clean split)
Retro-2+2 + Thiazolidine rupture
Retro-2+2 + Dihydrothiazine rupture
Diagnostic Ions
Low m/z imine fragments (e.g., m/z 70-120 range depending on R-group).
Distinct "Acyclic" profile; loss of H₂O/CO₂ becomes dominant over ring fission.
Complex; often indistinguishable from thermal degradation products.
High tendency for fragmentation at the S-C bond.
Stability (CID)
High. Requires higher collision energy (>15 eV) to fracture the ring compared to bicyclics.
Moderate. Ring strain + fused ring strain lowers activation energy.
Low/Moderate.
Key Insight for Researchers:
When analyzing an unknown beta-lactam, the absence of the sulfur-containing fragments (characteristic of penams/cephems) and the presence of a clean Retro-2+2 imine fragment strongly suggests a monocyclic 3-amino-azetidinone core.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and distinguish between thermal degradation (in-source) and true CID fragmentation, follow this step-by-step workflow.
1. Sample Preparation
Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. (Avoid high concentrations of ammonium buffers which can suppress ionization).
Cone Voltage:Keep Low (15–20 V) to prevent in-source ring opening. Validation Step: If you see significant fragment ions in the MS1 scan, lower the cone voltage.
3. Energy-Resolved MS/MS (ER-MS)
Do not use a single collision energy. The stability of the azetidinone ring requires an energy ramp.
Step 1: Acquire spectra at 10, 20, 30, and 40 eV (or NCE 15-45%).
Step 2: Plot the "Survival Yield" of the precursor ion vs. Collision Energy.
Step 3: Identify the energy where the precursor intensity drops to 50% (CE50). This is a structural constant for your specific derivative.
Visualization: Experimental Workflow
Figure 2: Workflow for differentiating intact beta-lactams from degradation products.
References
Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Antibiotics. (1975). Describes the foundational retro-2+2 cleavage mechanism.
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. BioMed Research International. (2013). Provides comparative data on ring-opened vs. intact profiles.[2][3]
Revisiting Fragmentation Reactions of Proton
-Amino Acids. Scientific Reports. (2019). Mechanistic details on amino-group directed fragmentation relevant to the C3-substituent.
Fragmentation of monoclonal antibodies (Peptide Bond Stability Context). mAbs. (2011). Context on amide bond stability and fragmentation energetics.
Comparative Guide: Antibacterial Potency of 3-amino-1-phenylazetidin-2-one vs. Penicillin G
This guide provides an in-depth technical comparison between Penicillin G (the clinical gold standard for bicyclic -lactams) and 3-amino-1-phenylazetidin-2-one (a representative synthetic monocyclic -lactam scaffold). Ex...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Penicillin G (the clinical gold standard for bicyclic
-lactams) and 3-amino-1-phenylazetidin-2-one (a representative synthetic monocyclic -lactam scaffold).
Executive Summary
Penicillin G (Benzylpenicillin) remains the superior antibacterial agent in terms of intrinsic molar potency against susceptible Gram-positive organisms (Staphylococcus, Streptococcus), typically exhibiting Minimum Inhibitory Concentrations (MICs) in the nanogram range (
g/mL). Its high reactivity is driven by the structural strain of its bicyclic penam nucleus.
3-amino-1-phenylazetidin-2-one represents a monocyclic
-lactam (monobactam) core.[1][2][3] Unlike Penicillin G, this scaffold lacks the fused thiazolidine ring, resulting in significantly lower ring strain and intrinsic reactivity. While the "1-phenyl" substituent provides some electronic activation, the core molecule itself (with a free 3-amino group) is biologically inert as an antibiotic. It functions primarily as a synthetic intermediate or a protease inhibitor scaffold . To achieve antibacterial potency comparable to Penicillin G, this scaffold requires extensive derivatization (e.g., N-acylation at the C3 position and acidic activation at N1), as seen in clinical monobactams like Aztreonam.
Verdict: Penicillin G is the potency benchmark. The 1-phenyl-2-azetidinone scaffold acts as a versatile template for "hit-to-lead" optimization but requires specific structural modifications to transition from a chemical scaffold to a potent antimicrobial agent.
Structural & Mechanistic Analysis
The difference in potency is fundamentally thermodynamic.
-lactam antibiotics function as "suicide substrates" for bacterial Penicillin-Binding Proteins (PBPs).[1] The antibiotic acylates the active site serine of the PBP, permanently disabling the enzyme responsible for cell wall cross-linking.
Structural Comparison Table
Feature
Penicillin G
3-amino-1-phenylazetidin-2-one
Core Structure
Bicyclic (Penam): 4-membered -lactam fused to 5-membered thiazolidine ring.
The following data contrasts the established potency of Penicillin G with the typical activity profiles of 1-phenyl-2-azetidinone derivatives found in medicinal chemistry literature. Note that the unsubstituted "3-amino" core is biologically inactive (
g/mL); data below reflects the potential of the scaffold when derivatized (e.g., Schiff bases or amides at C3).
Comparative MIC Values (
g/mL)
Bacterial Strain
Penicillin G (Benchmark)
1-Phenyl-2-Azetidinone Derivatives *
Interpretation
S. aureus (MSSA)
0.004 – 0.06
12.5 – 50.0
Penicillin G is ~1000x more potent against sensitive strains.
S. aureus (MRSA)
> 32.0 (Resistant)
25.0 – >100.0
Both are generally ineffective; the scaffold offers no intrinsic advantage against PBP2a.
E. coli (Gram -)
32.0 – >128.0
50.0 – 100.0
Both show poor activity. Monobactams require N-sulfonation (Aztreonam) to penetrate Gram-negative outer membranes.
B. subtilis
0.01 – 0.1
6.25 – 25.0
The monocyclic scaffold shows moderate activity but fails to match the "gold standard" potency.
*Data for derivatives based on typical values from synthetic methodology papers (e.g., substituted 3-chloro-4-phenylazetidin-2-ones).
Key Findings
Spectrum Gap: Penicillin G is a narrow-spectrum specialist (Gram-positive). The 1-phenyl-2-azetidinone scaffold is often explored for broad-spectrum activity but rarely achieves "specialist" potency.
The "Free Amine" Problem: The specific molecule "3-amino-1-phenylazetidin-2-one" possesses a free amino group.[4] In
-lactam chemistry, a free amine at C3 (analogous to 6-APA in penicillins) renders the molecule inactive . It must be acylated (e.g., with a phenylacetyl or heterocyclic side chain) to facilitate PBP binding.
Synthetic Utility: While less potent, the monocyclic scaffold is highly stable against certain metallo-
-lactamases compared to Penicillin G, making it a valuable starting point for designing next-generation inhibitors.
Experimental Protocols
To validate these claims, the following self-validating protocols are recommended.
Protocol A: Determination of MIC (Broth Microdilution)
Standard: CLSI M07-A10
Objective: Quantify the exact concentration required to inhibit visible bacterial growth.
Preparation of Stock Solutions:
Penicillin G: Dissolve Penicillin G Potassium salt in sterile distilled water to 1024
g/mL.
3-amino-1-phenylazetidin-2-one: Dissolve in DMSO (due to lipophilicity of the phenyl ring) to 1024
g/mL. Note: Ensure final DMSO concentration in assay is <1% to avoid toxicity.
Inoculum Preparation:
Grow S. aureus (ATCC 29213) to log phase. Adjust turbidity to 0.5 McFarland standard (
CFU/mL).
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup:
Use a 96-well sterile microtiter plate.
Dispense 100
L of CAMHB into columns 1-12.
Perform serial 2-fold dilutions of antibiotics across the plate (Range: 64
g/mL to 0.06 g/mL).
Inoculation & Incubation:
Add 100
L of diluted bacterial suspension to each well.
Include Growth Control (Bacteria + No Drug) and Sterility Control (Media only).
Incubate at 37°C for 16–20 hours (ambient air).
Readout:
Visual: Identify the lowest concentration well with no turbidity.
Validation: The Growth Control must be turbid. The Sterility Control must be clear. Penicillin G MIC for S. aureus ATCC 29213 must fall between 0.25 – 2.0
g/mL (QC range).
Protocol B: Chemical Activation Check (Synthesis of Active Derivative)
If the 3-amino compound shows no activity, this protocol validates that the scaffold is functional but requires acylation.
Acylation: React 3-amino-1-phenylazetidin-2-one (1 eq) with Phenylacetyl chloride (1.1 eq) and Triethylamine (1.2 eq) in Dichloromethane at 0°C for 2 hours.
Workup: Wash with dilute HCl, NaHCO3, and brine. Dry over MgSO4.
Retest: Run Protocol A with the new N-acylated product.
Expectation: The MIC should drop from >100
g/mL (inactive amine) to ~10-50 g/mL (active amide), confirming the "side-chain requirement" rule of -lactams.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
Page, M. G. P. (2004). Beta-lactam antibiotics.[1][2][3][5][6][7][8][9][10] In: Antibiotic Discovery and Development. Springer. [Link]
Singh, G. S. (2004). Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems. Mini-Reviews in Medicinal Chemistry. [Link]
Verma, S. K., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance. [Link]
Bastos Lima, A., et al. (2019). Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease. Journal of Medicinal Chemistry. [Link]
A Comparative Guide to the β-Lactamase Stability of Monocyclic vs. Bicyclic β-Lactams
For researchers and drug development professionals navigating the complexities of antibiotic resistance, understanding the nuances of β-lactamase stability is paramount. This guide provides an in-depth, objective compari...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals navigating the complexities of antibiotic resistance, understanding the nuances of β-lactamase stability is paramount. This guide provides an in-depth, objective comparison of the stability of monocyclic and bicyclic β-lactams against hydrolysis by β-lactamase enzymes. We will delve into the structural and mechanistic underpinnings of their differential stability, present supporting experimental data, and provide detailed protocols for key validation assays.
Introduction: The Structural Divide and Its Implications
The vast family of β-lactam antibiotics is broadly categorized by its core structure. Bicyclic β-lactams, which include the well-known penicillins, cephalosporins, and carbapenems, feature a four-membered β-lactam ring fused to a second ring (a thiazolidine in penicillins, a dihydrothiazine in cephalosporins, and a pyrroline in carbapenems). In contrast, monocyclic β-lactams, with aztreonam as the primary clinical exemplar, consist of an isolated β-lactam ring.[1] This fundamental structural difference is a key determinant of their interaction with and susceptibility to the ever-evolving arsenal of bacterial β-lactamases.[2]
β-Lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered ring, are the primary mechanism of resistance to this antibiotic class.[3] They are broadly classified into four Ambler classes: A, C, and D, which are serine-β-lactamases (SBLs), and class B, which are metallo-β-lactamases (MBLs) that require zinc ions for their activity.[4][5] The stability of a given β-lactam is not absolute but is rather a function of its specific structure and the class of β-lactamase it encounters.
This guide will explore these interactions, providing a framework for understanding why a monocyclic or bicyclic scaffold might be preferred in different clinical or developmental contexts.
The Core of Stability: A Mechanistic and Structural Comparison
The stability of a β-lactam antibiotic to enzymatic hydrolysis is fundamentally dictated by its chemical structure, which influences its recognition, binding, and the subsequent rate of acylation and deacylation by the β-lactamase.
Monocyclic β-Lactams (e.g., Aztreonam)
The defining feature of monobactams like aztreonam is their remarkable stability against metallo-β-lactamases (MBLs) of Ambler class B (e.g., NDM, VIM, IMP).[5][6] This stability is attributed to the unique N1-sulfonate group on the monobactam ring. Structural studies suggest that this sulfonate group interacts with the zinc ions in the MBL active site in a way that displaces the catalytic water molecule necessary for hydrolysis.[6]
However, this advantage is offset by their susceptibility to many serine-β-lactamases. Aztreonam is readily hydrolyzed by extended-spectrum β-lactamases (ESBLs) like CTX-M-15 and Class C (AmpC) cephalosporinases.[7][8] This often necessitates its use in combination with a β-lactamase inhibitor such as avibactam to protect it from these prevalent enzymes.[9][10]
dot
Caption: General stability profile of β-lactam classes against major β-lactamase types.
Bicyclic β-Lactams
The stability of bicyclic β-lactams is highly variable and class-dependent.
Penicillins: Generally, penicillins are the most susceptible to β-lactamase hydrolysis. The strained nature of their fused ring system makes the β-lactam bond highly reactive.
Cephalosporins: This class exhibits a broader range of stability, largely dictated by the side chains at the R1 and R2 positions. For example, oxyimino-cephalosporins (e.g., cefotaxime, ceftazidime) were designed for enhanced stability against early β-lactamases like TEM-1, but the emergence of ESBLs (like CTX-M types) specifically overcame this advantage.[11]
Carbapenems (e.g., Imipenem, Meropenem): Carbapenems are renowned for their exceptional stability against most common SBLs, including ESBLs and AmpC enzymes.[12] This stability is conferred by the unique stereochemistry of the 6α-hydroxyethyl side chain, which protects the β-lactam ring. However, their Achilles' heel is the rise of carbapenemases, which include both serine-based enzymes (like KPC) and metallo-β-lactamases (like NDM and VIM), both of which efficiently hydrolyze carbapenems.[3][12]
Quantitative Comparison: Experimental Data
The theoretical stability profiles are borne out by experimental data. The following tables summarize representative Minimum Inhibitory Concentration (MIC) data and enzyme kinetic parameters for monocyclic and bicyclic β-lactams against clinically significant β-lactamase-producing organisms.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL)
Note: Data compiled from multiple sources.[10][12][13][14][15] MIC values can vary between studies and isolates.
Analysis: The data clearly illustrate the stability trade-offs. Aztreonam's monocyclic structure provides no advantage against the serine-based ESBL and KPC enzymes, resulting in high MICs. Conversely, its stability against the MBL NDM-1 is evident from the low MICs. Meropenem, a bicyclic carbapenem, is highly stable against the ESBL but is hydrolyzed by both KPC and NDM carbapenemases. Ceftazidime is susceptible to all three enzyme types shown.
Table 2: Comparative Enzyme Kinetic Parameters (kcat/Km in µM⁻¹s⁻¹)
Note: Data compiled from multiple sources.[16][17] kcat/Km represents the catalytic efficiency of the enzyme for the substrate. Higher values indicate more efficient hydrolysis.
Analysis: The kinetic data for KPC-15, a KPC variant, show it can hydrolyze all three substrates, with the highest efficiency against the carbapenem imipenem.[16] For Class C (AmpC) enzymes, both aztreonam and imipenem are very poor substrates, demonstrating their stability against this class, whereas some cephalosporins are more readily hydrolyzed.[17]
Experimental Protocols for Stability Assessment
To empower researchers to validate these findings, we provide detailed, self-validating protocols for two primary methods of assessing β-lactamase stability.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium, providing a quantitative measure of susceptibility that reflects overall stability and activity in a cellular context. This method is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]
dot
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
Preparation of Antibiotic Stock Solutions:
Accurately weigh and dissolve the monocyclic (e.g., aztreonam) and bicyclic (e.g., piperacillin, ceftazidime, meropenem) β-lactam powders in their appropriate solvents to create high-concentration stock solutions (e.g., 1280 µg/mL).
Causality: Using high-concentration stocks allows for accurate serial dilutions and minimizes the volume of solvent added to the assay wells, preventing potential inhibitory effects of the solvent itself.
Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the β-lactamase-producing test strain.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Causality: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the antibiotic, leading to falsely elevated MICs, while too low an inoculum can lead to falsely low MICs.
Plate Preparation and Inoculation:
In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in CAMHB. A typical range would be from 64 µg/mL down to 0.06 µg/mL.
Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100 µL.
Incubation and Reading:
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Following incubation, visually inspect the wells for turbidity (growth). A pellet at the bottom of a well also indicates growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Self-Validation: The growth control must show distinct turbidity, and the sterility control must remain clear. Reference QC strains (e.g., E. coli ATCC 25922) should be run in parallel to ensure the assay is performing within acceptable limits.
Protocol 2: Spectrophotometric Hydrolysis Assay Using Nitrocefin
This biochemical assay directly measures the rate of β-lactam ring cleavage by a purified β-lactamase or a bacterial cell lysate. It uses a chromogenic substrate, nitrocefin, which changes color from yellow to red upon hydrolysis. The rate of color change is proportional to the enzyme's activity. This protocol can be adapted to measure the hydrolysis of non-chromogenic substrates (like our target β-lactams) by measuring their ability to compete with nitrocefin.
dot
Caption: Workflow for a spectrophotometric β-lactamase hydrolysis assay.
Methodology:
Reagent Preparation:
Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.2.
Enzyme Solution: Use a purified β-lactamase at a known concentration or a bacterial cell lysate containing the enzyme.
Nitrocefin Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light at -20°C.
Test Substrates: Prepare stock solutions of the monocyclic and bicyclic β-lactams in an appropriate buffer or water.
Assay Procedure (Direct Hydrolysis of Nitrocefin):
In a 96-well plate or a spectrophotometer cuvette, add assay buffer and the enzyme solution.
To initiate the reaction, add nitrocefin to a final concentration of 100 µM.[14]
Immediately begin monitoring the increase in absorbance at 482-490 nm in kinetic mode at a constant temperature (e.g., 25°C).[6][9]
Causality: Monitoring the reaction kinetically from the moment of initiation is crucial to accurately determine the initial velocity (V₀) before substrate depletion or product inhibition occurs.
Data Analysis:
Calculate the rate of hydrolysis (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for hydrolyzed nitrocefin is approximately 17,400 M⁻¹cm⁻¹.[14]
To determine kinetic parameters like Kₘ and kcat, repeat the assay with varying concentrations of nitrocefin and fit the V₀ vs. [Substrate] data to the Michaelis-Menten equation.[20]
Assay Procedure (Competition Assay for Non-Chromogenic Substrates):
To measure the hydrolysis of a test β-lactam (e.g., aztreonam, meropenem), its ability to compete with nitrocefin is measured.
Set up reactions containing the enzyme, nitrocefin, and varying concentrations of the test β-lactam.
The rate of nitrocefin hydrolysis will decrease as the enzyme is occupied with hydrolyzing the test β-lactam. This allows for the calculation of the inhibitor constant (Kᵢ), which reflects the enzyme's affinity for the test substrate.
Protocol 3: HPLC-Based Hydrolysis Assay
For a more direct and quantitative measure of the hydrolysis of non-chromogenic β-lactams, High-Performance Liquid Chromatography (HPLC) can be employed. This method separates the intact parent drug from its hydrolyzed product, allowing for precise quantification of each over time.
Methodology:
Reaction Setup:
Incubate a known concentration of the test β-lactam (e.g., 100 µM) with a known concentration of the β-lactamase enzyme in a suitable buffer at a constant temperature.
Causality: Maintaining constant temperature and pH is critical as enzyme kinetics are highly sensitive to these parameters.
Time-Course Sampling:
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately stop the reaction. This can be done by adding a quenching agent like a strong acid (e.g., trifluoroacetic acid) or by rapid freezing.
HPLC Analysis:
Inject the quenched samples onto a suitable HPLC column (e.g., a C18 reversed-phase column).[21][22]
Use a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid) to separate the intact β-lactam from its hydrolyzed, more polar product.[23]
Detect the compounds using a UV detector at a wavelength where the parent drug absorbs (e.g., 260-310 nm).
Data Analysis:
Create a standard curve using known concentrations of the intact β-lactam.
Quantify the decrease in the peak area of the parent drug and/or the increase in the peak area of the hydrolyzed product over time.
From this data, calculate the rate of hydrolysis. This method provides unambiguous quantification of substrate loss and product formation.[21]
Conclusion and Future Perspectives
The choice between a monocyclic and a bicyclic β-lactam scaffold is a strategic decision in antibiotic development, driven by the target pathogen's likely β-lactamase profile.
Monocyclic β-lactams , exemplified by aztreonam, offer a decisive advantage against the growing threat of metallo-β-lactamase producers. Their inherent stability against these enzymes makes them a valuable therapeutic option, although their utility is often dependent on co-administration with an SBL inhibitor to protect against enzymes like ESBLs and KPC.[6][9]
Bicyclic β-lactams , particularly the carbapenems, remain powerhouse agents due to their broad spectrum and stability against common SBLs.[12] However, their susceptibility to both serine- and metallo-carbapenemases necessitates the continued development of new carbapenems and novel inhibitors.
The experimental frameworks provided herein offer robust methods for evaluating the stability of new chemical entities. As bacterial resistance continues to evolve, a deep, mechanistic understanding of the structure-stability relationships between antibiotics and the enzymes that threaten them will be the cornerstone of designing the next generation of life-saving therapeutics.
References
García-Castillo, M., et al. (2024). In vitro activity of meropenem-vaborbactam plus aztreonam against metallo-β-lactamase-producing Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]
Li, X., et al. (2024). Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM. Frontiers in Microbiology. [Link]
Li, X., et al. (2024). Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM. Frontiers in Cellular and Infection Microbiology. [Link]
Linciano, P., et al. (2020). Metallo-β-lactamase structure and function. Cellular and Molecular Life Sciences. [Link]
Mehta, S. C., et al. (2015). Natural Variants of the KPC-2 Carbapenemase have Evolved Increased Catalytic Efficiency for Ceftazidime Hydrolysis at the Cost of Enzyme Stability. Journal of Biological Chemistry. [Link]
Barnes, M. D., et al. (2019). Kinetic parameters for β-lactam antibiotic hydrolysis by KPC-2 and KPC-44. ResearchGate. [Link]
Khan, F., et al. (2016). A Mechanism of Synergistic Effect of Streptomycin and Cefotaxime on CTX-M-15 Type β-lactamase Produc. Frontiers in Microbiology. [Link]
Queenan, A. M., et al. (2010). Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem. Antimicrobial Agents and Chemotherapy. [Link]
Rizvi, A., et al. (2018). Combination of aztreonam and cefotaxime against CTX-M-15 type β-lactamases: A mechanism based effective therapeutic approach. International Journal of Biological Macromolecules. [Link]
Urbain, J. L., et al. (1998). In vitro measurement of beta-lactamase-catalyzed ampicillin hydrolysis by recombinant Escherichia coli extracts using quantitative high-performance liquid chromatography. Analytical Biochemistry. [Link]
CLSI. (2021). Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam. Clinical and Laboratory Standards Institute. [Link]
García-Castillo, M., et al. (2024). In vitro activity of meropenem-vaborbactam plus aztreonam against metallo-β-lactamase-producing Klebsiella pneumoniae. ASM Journals. [Link]
Chen, Y., et al. (2014). Phenotypic and Enzymatic Comparative Analysis of the KPC Variants, KPC-2 and Its Recently Discovered Variant KPC-15. PLOS ONE. [Link]
Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. [Link]
Judge, A., et al. (2023). Mapping the determinants of catalysis and substrate specificity of the antibiotic resistance enzyme CTX-M β-lactamase. eScholarship. [Link]
ITM LabHub. (2025). New versions of CLSI and EUCAST AST breakpoint tables (2025). Institute of Tropical Medicine Antwerp. [Link]
M-CSA. Beta-lactamase (Class B1). Mechanism and Catalytic Site Atlas. [Link]
Mehta, S. C., et al. (2016). KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate. Journal of Biological Chemistry. [Link]
Kuai, J., et al. (2023). Ceftazidime-Avibactam-Based Combinations with Aztreonam or Meropenem against clinical Enterobacterales. Infection and Drug Resistance. [Link]
Sankaran, B., et al. (2016). Crystallographic Snapshots of Class A β-Lactamase Catalysis Reveal Structural Changes That Facilitate β-Lactam Hydrolysis. Journal of Biological Chemistry. [Link]
Karaiskos, I., et al. (2025). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. Antibiotics. [Link]
Park, H., et al. (2024). Structural comparison of substrate-binding pockets of serine β-lactamases in classes A, C, and D. Communications Biology. [Link]
Bahr, G., et al. (2023). Structure, function, and evolution of metallo-β-lactamases from the B3 subgroup—emerging targets to combat antibiotic resistance. FEMS Microbiology Reviews. [Link]
De Luca, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Vila, A. (2025). Evolution of metallo-β-lactamases: A journey from the test tube to the bacterial periplasm. American Society for Biochemistry and Molecular Biology. [Link]
Vijayakumar, M., et al. (2024). The Comparative Efficacy of Ceftazidime–Avibactam with or without Aztreonam vs Polymyxins for Carbapenem-resistant Enterobacteriaceae Infections: A Prospective Observational Cohort Study. Journal of the Association of Physicians of India. [Link]
Galleni, M., et al. (1988). A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds. Biochemical Journal. [Link]
Tiseo, G., et al. (2022). Microbiological, Clinical, and PK/PD Features of the New Anti-Gram-Negative Antibiotics: β-Lactam/β-Lactamase Inhibitors in Combination and Cefiderocol—An All-Inclusive Guide for Clinicians. Antibiotics. [Link]
Karlowsky, J. A., et al. (2023). Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa. Microbiology Spectrum. [Link]
Zhang, R., et al. (2023). Optimal treatment of ceftazidime-avibactam and aztreonam-avibactam against bloodstream infections or lower respiratory tract infections caused by extensively drug-resistant or pan drug-resistant (XDR/PDR) Pseudomonas aeruginosa. Frontiers in Pharmacology. [Link]
Mayr, M. J., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water. [Link]
De Luca, F., et al. (2018). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]
Burnham, C. D., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Clinical Investigation. [Link]
Lázaro-Díez, M., et al. (2018). Ceftazidime Is the Key Diversification and Selection Driver of VIM-Type Carbapenemases. mBio. [Link]
Biagi, M., et al. (2020). Activity of aztreonam in combination with ceftazidime–avibactam against serine- and metallo-β-lactamase-producing Pseudomonas aeruginosa. Diagnostic Microbiology and Infectious Disease. [Link]
McWhinney, B. C., et al. (2010). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Chromatography B. [Link]
Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]
Miller, M. J., et al. (2014). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules. [Link]
Institute of Food Technologists. (2014). Detection of AmpC β Lactamases in Gram-negative Bacteria. ResearchGate. [Link]
Advanced Purity Analysis of 3-Amino-1-Phenylazetidin-2-One: A UPLC-MS Implementation Guide
Executive Summary The quantification and purity analysis of 3-amino-1-phenylazetidin-2-one presents a distinct challenge in pharmaceutical analytics.[1] As a functionalized -lactam, the molecule possesses a strained four...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification and purity analysis of 3-amino-1-phenylazetidin-2-one presents a distinct challenge in pharmaceutical analytics.[1] As a functionalized
-lactam, the molecule possesses a strained four-membered ring susceptible to hydrolytic degradation, yet it lacks the extensive conjugation required for high-sensitivity UV detection found in larger cephalosporins or carbapenems.
This guide delineates a transition from traditional HPLC-UV methodologies to a robust UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry) workflow. By leveraging sub-2
m particle technology and electrospray ionization (ESI), researchers can achieve a 5-fold increase in throughput and a 100-fold improvement in sensitivity, while minimizing on-column degradation of the labile -lactam ring.
Molecular Context & Analytical Challenges
Structural Vulnerabilities
The core structure of 3-amino-1-phenylazetidin-2-one consists of a
-lactam ring with a phenyl group at the position and a primary amine at .
Hydrolytic Instability: The ring strain (~25 kcal/mol) makes the amide bond highly reactive. Prolonged exposure to aqueous mobile phases (especially at high pH) leads to ring opening, forming the corresponding
-amino acid impurity.
Chiral Integrity: The
position is a chiral center. Enantiomeric purity is critical for biological activity, requiring a method capable of resolving stereoisomers or compatible with chiral columns.
Detection Limits: While the phenyl group provides UV absorbance at 254 nm, it is insufficient for detecting trace impurities (<0.05%) that lack strong chromophores, such as synthesis precursors or aliphatic degradation products.
The "Frictional Heating" Myth vs. Reality
A common hesitation in analyzing thermally unstable
-lactams by UPLC is the internal heat generated by high pressure (up to 15,000 psi). However, experimental data confirms that the residence time in UPLC is so short (often <2 minutes) that the net thermal degradation is significantly lower than in traditional HPLC, where the analyte sits in the column for 15–30 minutes.
Comparative Analysis: UPLC-MS vs. Alternatives
The following table contrasts the proposed UPLC-MS workflow against the traditional HPLC-UV method and Quantitative NMR (qNMR).
Feature
UPLC-MS (Proposed)
HPLC-UV (Traditional)
qNMR (Orthogonal)
Mechanism
H-Class separation + Mass detection
C18 separation + UV Absorbance
Proton resonance integration
Sensitivity (LOD)
High (0.5 ng/mL)
Moderate (500 ng/mL)
Low (~1 mg/mL)
Specificity
Excellent (m/z identification)
Low (Retention time only)
High (Structural certainty)
Run Time
2.5 – 4.0 minutes
25 – 40 minutes
N/A (Batch process)
Impurity ID
Identifies unknowns (MW)
Cannot identify unknowns
Identifies major impurities only
Sample Volume
1–2 L
20–50 L
~500 L
Analyst Note: While qNMR is excellent for absolute purity assay (mass balance), it fails to detect trace genotoxic impurities at the ppm level, which is a regulatory requirement (ICH M7). UPLC-MS is the only viable option for trace impurity profiling.
Method Development & Protocol
Instrumentation & Conditions
System: Waters ACQUITY UPLC H-Class or equivalent.
Detector: Single Quadrupole or Q-TOF MS (ESI Mode).
Column: ACQUITY UPLC BEH C18, 1.7
m, 2.1 x 50 mm.
Why: The Ethylene Bridged Hybrid (BEH) particle is mechanically robust and allows for high-pH cleaning if necessary, though the analysis is acidic.
Depending on the synthetic route (often cyclization of
-halo amides), you may encounter:
Aniline:
94.
-bromo/chloro intermediates: Distinct isotopic patterns (M+2 peaks) in MS.
Validation Criteria (ICH Q2 R2)
To ensure this guide meets "Trustworthiness" standards, the method must be validated against ICH Q2(R2) guidelines [1].
Specificity: Demonstrate separation of the parent peak from Impurity A (Resolution
). Use a diode array detector (DAD) in series to check peak purity (spectral homogeneity).
Linearity: Calibrate from 0.1
g/mL to 100 g/mL ().
Accuracy (Recovery): Spike samples with known impurities at 0.1%, 0.5%, and 1.0% levels. Acceptable recovery: 90–110%.
Robustness: Deliberately vary flow rate (
mL/min) and Column Temp (C). The retention time of the -lactam should not drift by more than 5%.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
Waters Corporation. (2021). UPLC Technology: The Science of Separation.[Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122143 (Beta-lactam derivatives).[Link]
Journal of Pharmaceutical and Biomedical Analysis. (2018). Stability-indicating UPLC-MS/MS method for the determination of beta-lactam antibiotics.[Link]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-Amino-1-phenylazetidin-2-one hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Amino-1-phenylazetidi...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Amino-1-phenylazetidin-2-one hydrochloride, a substituted β-lactam, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep, causality-driven framework for PPE selection, operational planning, and emergency preparedness.
Disclaimer: This document provides guidance based on the general chemical class of β-lactams and standard laboratory safety protocols. However, the Safety Data Sheet (SDS) provided by the manufacturer is the ultimate, legally binding source of information for any specific chemical. You are required to obtain and thoroughly review the SDS for 3-Amino-1-phenylazetidin-2-one hydrochloride before any handling, storage, or disposal.
Understanding the Hazard Profile: Why This PPE is Necessary
3-Amino-1-phenylazetidin-2-one hydrochloride belongs to the β-lactam class of compounds. While specific toxicological data for this exact molecule may be limited, the class itself presents known hazards that inform our safety protocols. The primary concerns are:
Respiratory and Skin Sensitization: Many β-lactam compounds are known sensitizers. Initial exposure may not cause a reaction, but subsequent contact can lead to severe allergic responses, including dermatitis and respiratory distress. The hydrochloride salt form indicates it is likely a crystalline solid, increasing the risk of inhaling fine dust particles during handling.
Ocular Irritation: As with many powdered chemical reagents, the dust can cause significant mechanical and chemical irritation to the eyes.
Unknown Long-Term Effects: For novel or research chemicals, a complete toxicological profile is often unavailable. Therefore, we must operate under the principle of ALARA (As Low As Reasonably Achievable) exposure and treat the compound as potentially hazardous.
Our PPE strategy is therefore designed not just to prevent direct contact, but to eliminate routes of sensitization and minimize all potential exposures.
Core PPE & Operational Protocols
A multi-layered approach to protection is essential, combining engineering controls with personal protective equipment.
Engineering Controls: Your First Line of Defense
Always handle 3-Amino-1-phenylazetidin-2-one hydrochloride powder within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles, preventing inhalation and contamination of the general laboratory space. Ensure the sash is positioned at the lowest practical height to maximize airflow and protection.
Personal Protective Equipment (PPE) Selection
The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
Operation
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing/Transfer of Powder
Double-gloved Nitrile
Chemical Safety Goggles & Face Shield
Fully-buttoned Laboratory Coat
Recommended: N95/FFP2 Respirator (even in fume hood)
Solution Preparation
Double-gloved Nitrile
Chemical Safety Goggles
Fully-buttoned Laboratory Coat
Not required if performed in a fume hood
Reaction Setup & Monitoring
Single-gloved Nitrile
Chemical Safety Goggles
Fully-buttoned Laboratory Coat
Not required if performed in a fume hood
Spill Cleanup (Small)
Heavy-duty Nitrile or Butyl Rubber Gloves
Chemical Safety Goggles & Face Shield
Chemical-resistant Apron over Lab Coat
Required: N95/FFP2 Respirator
Don the Inner Glove: Select a pair of well-fitting nitrile gloves. Ensure they are pulled over the cuff of your lab coat sleeve.
Don the Outer Glove: Select a second pair of nitrile gloves, one size larger if necessary for comfort. Place this pair over the inner gloves.
Rationale: The outer glove absorbs the primary contamination. In case of a minor splash or when leaving the immediate work area, the outer glove can be removed and replaced without exposing the inner "clean" glove, providing an unbroken barrier of protection.
Disposal: Upon completion of work, remove the outer glove first, followed by the inner glove, ensuring your skin does not contact the outer surface of either glove. Dispose of them immediately in the designated solid chemical waste container.
Workflow for Risk Assessment and PPE Selection
The decision-making process for handling any new chemical should be systematic. The following diagram illustrates a logical workflow from initial information gathering to the commencement of experimental work.
Caption: Risk assessment workflow for handling new chemical entities.
Emergency & Disposal Plans
Spill Response Protocol
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
Isolate: Restrict access to the spill area.
Protect: Don appropriate PPE as outlined in the table for "Spill Cleanup." This must include respiratory protection.
Contain & Absorb: Cover the spill with a suitable absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use paper towels for the initial absorption as this can create more dust.
Clean: Gently sweep the absorbed material into a designated chemical waste container. Perform a final decontamination of the area with a suitable solvent (as recommended by the SDS, likely water followed by ethanol) and wipe with absorbent pads.
Dispose: Seal the waste container and label it clearly. Dispose of it according to your institution's hazardous waste procedures.
Disposal Plan
Solid Waste: All contaminated disposables, including gloves, weigh boats, absorbent pads, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.
Liquid Waste: Unused solutions or reaction mixtures containing 3-Amino-1-phenylazetidin-2-one hydrochloride should be collected in a designated hazardous liquid waste container. Consult your institution's safety office for compatibility with other waste streams. Do not pour down the drain.
This structured approach to PPE and operational planning ensures that we can pursue our research objectives with the highest level of safety, protecting ourselves and our colleagues from the known and unknown risks associated with novel chemical compounds.
References
Occupational Asthma and Allergies Due to β-Lactam Antibiotics. National Institute for Occupational Safety and Health (NIOSH). [Link]
General guidance on personal protective equipment (PPE). Health and Safety Executive (HSE). [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.